Product packaging for 2-bromo-1H-pyrrole(Cat. No.:CAS No. 38480-28-3)

2-bromo-1H-pyrrole

Cat. No.: B1281040
CAS No.: 38480-28-3
M. Wt: 145.99 g/mol
InChI Key: SAQAERNKMHATDZ-UHFFFAOYSA-N
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Description

2-Bromo-1H-pyrrole can be used as reactant/reagent in preparation and structure-activity relationship of trifluoroalkyl-containing azoles and arenes as inhibitors of β-amyloid self-assembly.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN B1281040 2-bromo-1H-pyrrole CAS No. 38480-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c5-4-2-1-3-6-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQAERNKMHATDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481704
Record name 2-BROMOPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38480-28-3
Record name 2-BROMOPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: Synthesis of 2-bromo-1H-pyrrole from Pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-1H-pyrrole is a critical heterocyclic building block in organic synthesis, serving as a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and functional materials. The introduction of a bromine atom at the C2 position of the pyrrole ring provides a reactive handle for a variety of cross-coupling reactions and further functionalization. This technical guide provides an in-depth overview of the synthesis of this compound via electrophilic bromination of pyrrole. It covers the underlying reaction mechanism, compares various brominating agents, presents quantitative data in a structured format, and offers a detailed experimental protocol for a high-yield synthesis.

Introduction and Theoretical Background

Pyrrole is an electron-rich five-membered aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). The bromination of pyrrole is a primary method for synthesizing this compound. The regioselectivity of this reaction is governed by the stability of the intermediate carbocation (sigma complex or arenium ion). Electrophilic attack at the C2 (α) position results in a more stable intermediate, where the positive charge is delocalized over three atoms, including the nitrogen atom, compared to attack at the C3 (β) position, which allows for delocalization over only two carbon atoms. Consequently, electrophilic substitution on pyrrole preferentially occurs at the C2 and C5 positions.

However, the high reactivity of the pyrrole ring also presents a challenge: controlling the reaction to achieve selective mono-bromination is crucial, as over-bromination to di-, tri-, or even tetra-brominated products can readily occur, especially with highly reactive reagents like elemental bromine (Br₂). To address this, various milder and more selective brominating agents have been developed.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a classical electrophilic aromatic substitution (EAS) pathway. The reaction can be broken down into two main steps:

  • Formation of the Sigma Complex: The π-electron system of the pyrrole ring acts as a nucleophile, attacking the electrophilic bromine species (e.g., Br⁺ from a polarized Br-X bond). This attack, preferentially at the C2 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, such as the solvent or the conjugate base of the brominating agent, abstracts the proton from the C2 position. This restores the aromatic π-system and yields the final this compound product.

EAS_Mechanism cluster_start Reactants cluster_intermediate Sigma Complex (Resonance Stabilized) cluster_end Products Pyrrole Pyrrole sigma_complex Intermediate Resonance forms stabilize the positive charge, especially through the nitrogen atom. Pyrrole->sigma_complex 1. Electrophilic Attack BrX Br-X (Electrophile) Product This compound sigma_complex->Product 2. Deprotonation HX H-X

Comparison of Synthetic Methodologies

Several reagents can be employed for the bromination of pyrrole. The choice of reagent and reaction conditions is critical for achieving high selectivity for the mono-brominated product and minimizing the formation of poly-brominated byproducts.

ReagentTypical Solvent(s)Temperature (°C)Yield (%)Selectivity & Notes
N-Bromosuccinimide (NBS) THF, DMF, CCl₄0 to RTModerate to HighGood selectivity for mono-bromination. Widely used due to its ease of handling as a solid reagent.[1][2]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) THF-78HighExcellent selectivity. Considered a highly effective reagent, sometimes superior to NBS.
DMSO/HBr System DMSO50 - 60High (up to 95%)A mild and efficient system that affords high yields of mono-bromo compounds.
Elemental Bromine (Br₂) Acetic Acid, Dichloromethane0VariableLow selectivity. Often leads to a mixture of poly-brominated products and is difficult to control.[1]

Detailed Experimental Protocols

The following protocol is adapted from a verified procedure for the selective mono-bromination of pyrrole.

Note on Stability: this compound is known to be unstable and can decompose upon standing, especially when exposed to air and light. It is often recommended to either use it immediately in the next synthetic step or to protect the nitrogen (e.g., as an N-Boc derivative) to enhance its stability for storage.

Method: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method is highly selective for the C2 position and provides a good yield of the desired product.

Materials and Equipment:

  • Three-necked, round-bottomed flask (500 mL)

  • Magnetic stirrer and stir bar

  • Solid addition funnels or powder funnels

  • Three-way stopcock with a nitrogen-filled balloon

  • Dry ice-acetone bath

  • Pyrrole (reagent grade)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, two solid addition funnels, and a three-way stopcock attached to a nitrogen-filled balloon.

  • Initial Charging: Add pyrrole (e.g., 4.5 g, 67.2 mmol) and anhydrous tetrahydrofuran (180 mL) to the flask.

  • Inert Atmosphere: Evacuate the flask and purge with dry nitrogen three times to establish an inert atmosphere.

  • Cooling: Cool the stirred solution to -78°C using a dry ice-acetone bath.

  • Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (e.g., 9.6 g, 33.6 mmol) in small portions over a period of 10-15 minutes.

  • Reaction: Stir the reaction mixture at -78°C for an additional 15 minutes after the addition is complete.

  • Quenching: Remove the cooling bath and allow the mixture to warm to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of diethyl ether and 200 mL of water.

  • Aqueous Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The temperature should be kept low during this process.

  • Product Isolation: The resulting residue is crude this compound. Due to its instability, it is best to proceed immediately to the next step or to protect it.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation A Charge flask with Pyrrole and THF B Establish Nitrogen Atmosphere A->B C Cool to -78°C B->C D Add DBDMH portion-wise C->D E Stir at -78°C for 15 min D->E F Warm to RT and Quench (Ether/Water) E->F G Wash with NaHCO₃ and Brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Crude this compound (Use Immediately) I->J

Conclusion

The synthesis of this compound from pyrrole is a fundamental transformation in heterocyclic chemistry. While several methods exist, the use of mild brominating agents such as N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or a DMSO/HBr system provides the best control and selectivity for the desired C2 mono-brominated product. Careful control of reaction conditions, particularly temperature, is paramount to prevent over-bromination. Given the inherent instability of the product, immediate use or subsequent N-protection is strongly advised for practical applications in multi-step syntheses. The protocols and data presented herein offer a comprehensive guide for researchers to effectively synthesize this valuable synthetic intermediate.

References

An In-Depth Technical Guide to the Chemical Properties of 2-bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1H-pyrrole is a halogenated heterocyclic compound that serves as a pivotal building block in organic synthesis, particularly in the development of pharmaceutical agents and complex natural product analogs. The presence of a bromine atom at the 2-position of the pyrrole ring significantly influences its chemical reactivity, making it a versatile intermediate for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a compound with the molecular formula C₄H₄BrN.[1] Its chemical structure consists of a five-membered aromatic pyrrole ring with a bromine atom substituted at the C-2 position.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is noteworthy that specific values for melting and boiling points are not consistently reported in the literature, which may suggest that the compound is unstable at higher temperatures.

PropertyValueSource
Molecular Formula C₄H₄BrN[1]
Molecular Weight 145.99 g/mol [1]
CAS Number 38480-28-3[1]
Appearance Not consistently reported
Melting Point Not available
Boiling Point Not available
pKa Not available
Spectroscopic Data
SpectroscopyExpected Characteristics
¹H NMR Three signals in the aromatic region corresponding to the protons at the C-3, C-4, and C-5 positions, and a broad singlet for the N-H proton. The chemical shifts and coupling constants will be influenced by the bromine atom.
¹³C NMR Four signals corresponding to the four carbon atoms of the pyrrole ring. The carbon atom attached to the bromine (C-2) will show a characteristic downfield shift.
Infrared (IR) Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (around 3100 cm⁻¹), C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).
Mass Spectrometry A characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[1]

Synthesis and Reactivity

The primary method for the synthesis of this compound is the electrophilic bromination of pyrrole. Pyrrole is an electron-rich heterocycle and is highly reactive towards electrophiles, with a preference for substitution at the α-positions (C-2 and C-5).

Experimental Protocol: Synthesis of this compound

A common and effective method for the selective monobromination of pyrrole at the 2-position involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • Pyrrole

  • N-bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve pyrrole (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-bromosuccinimide (1 equivalent) in anhydrous THF.

  • Slowly add the NBS solution to the cooled pyrrole solution dropwise over a period of 30 minutes, ensuring the temperature remains below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and then quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Reactivity and Key Reactions

The bromine atom at the 2-position of the pyrrole ring serves as a versatile handle for a variety of important chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it is widely used to synthesize 2-arylpyrroles, which are common structural motifs in many biologically active compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-arylpyrrole.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. The pyrrole moiety is a common feature in many natural products and pharmaceuticals, and the ability to functionalize the pyrrole ring via the bromo substituent is a key strategy in medicinal chemistry.

Synthesis of Bioactive Molecules

One notable example is the use of bromopyrrole derivatives in the synthesis of marine alkaloids with diverse biological activities. Many of these natural products exhibit antimicrobial, antifungal, and anticancer properties. The synthesis of these complex molecules often relies on the strategic introduction of substituents onto a pyrrole core, for which this compound is an ideal starting material.

Visualizations

Experimental Workflow: Synthesis and Suzuki-Miyaura Coupling of this compound

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Coupling pyrrole Pyrrole in THF reaction_mix Reaction Mixture (-78 °C) pyrrole->reaction_mix nbs NBS in THF nbs->reaction_mix workup_synth Aqueous Workup & Extraction reaction_mix->workup_synth purification_synth Column Chromatography workup_synth->purification_synth product_bromo This compound purification_synth->product_bromo reaction_coupling Reaction Mixture (Reflux) product_bromo->reaction_coupling arylboronic Arylboronic Acid arylboronic->reaction_coupling pd_catalyst Pd Catalyst & Base pd_catalyst->reaction_coupling workup_coupling Aqueous Workup & Extraction reaction_coupling->workup_coupling purification_coupling Column Chromatography workup_coupling->purification_coupling product_aryl 2-Arylpyrrole purification_coupling->product_aryl reactivity_pathways cluster_reactions Key Transformations cluster_products Product Classes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂, Pd cat. sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne, Pd/Cu cat. buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd cat. nucleophilic Nucleophilic Substitution start->nucleophilic Nucleophile aryl_pyrroles 2-Arylpyrroles suzuki->aryl_pyrroles alkynyl_pyrroles 2-Alkynylpyrroles sonogashira->alkynyl_pyrroles amino_pyrroles 2-Aminopyrroles buchwald->amino_pyrroles functionalized_pyrroles Other Functionalized Pyrroles nucleophilic->functionalized_pyrroles

References

Spectroscopic Profile of 2-bromo-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for 2-bromo-1H-pyrrole. These values are estimated based on data for pyrrole and its derivatives, as well as known substituent effects.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (N-H)8.1 - 8.3Broad Singlet-
H-5~6.8Triplet or Doublet of DoubletsJ₅,₄ ≈ 2.5-3.0, J₅,₃ ≈ 1.5-2.0
H-3~6.3Triplet or Doublet of DoubletsJ₃,₄ ≈ 3.0-3.5, J₃,₅ ≈ 1.5-2.0
H-4~6.2Triplet or Doublet of DoubletsJ₄,₅ ≈ 2.5-3.0, J₄,₃ ≈ 3.0-3.5

Note: The chemical shifts of pyrrole protons are sensitive to solvent and concentration. The presence of the electron-withdrawing bromine atom at C-2 is expected to deshield the adjacent H-3 and H-5 protons to a lesser extent than a nitro group, but more than an alkyl group.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C-295 - 105
C-5120 - 125
C-3110 - 115
C-4110 - 115

Note: The C-2 carbon, directly attached to bromine, is expected to be significantly shielded due to the "heavy atom effect," resulting in a lower chemical shift. The other carbon signals are predicted based on the values for pyrrole, with minor shifts due to the substituent.

Table 3: Predicted Infrared (IR) Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium, Sharp
Aromatic C-H Stretch3100 - 3150Medium
C=C Stretch (ring)1500 - 1550Medium
C-N Stretch (ring)1350 - 1450Strong
C-H In-plane Bend1000 - 1100Medium
C-Br Stretch550 - 650Medium-Strong
Table 4: Predicted Mass Spectrometry (MS) Data
m/z ValueIonComments
145/147[M]⁺Molecular ion peak. The two peaks of ~1:1 intensity are due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[1]
66[M - Br]⁺Loss of a bromine radical, a common fragmentation for bromo-compounds.[1]
39[C₃H₃]⁺Further fragmentation of the pyrrole ring.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-dimensional ¹H spectrum with the following typical parameters:

      • Spectral Width: 16 ppm

      • Number of Scans: 16

      • Relaxation Delay: 2.0 s

      • Acquisition Time: 2.5 s

    • Process the data with an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.

    • Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition :

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters:

      • Spectral Width: 240 ppm

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation Delay: 5.0 s

      • Acquisition Time: 1.0 s

    • Process the data with an exponential window function (line broadening of 1.0 Hz) and perform Fourier transformation.

    • Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is the preferred method for its simplicity.

    • KBr Pellet : Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Place the sample for analysis.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer, for instance, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) source.

  • Data Acquisition :

    • Introduce the sample into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).

    • The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The presence of bromine should result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound (Purified Sample) NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structural Elucidation (Confirm Identity & Purity) NMR->Structure Connectivity (H-H, C-H) IR->Structure Functional Groups (N-H, C-Br) MS->Structure Molecular Weight & Formula

A flowchart of the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-bromo-1H-pyrrole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the regioselectivity, reaction conditions, and experimental protocols for various electrophilic substitutions, including nitration, halogenation, acylation, and sulfonation. Quantitative data is presented in structured tables for ease of comparison, and reaction pathways are visualized using logical diagrams.

Introduction: Reactivity and Regioselectivity of this compound

Pyrrole is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the C2 and C5 (α) positions due to the superior stabilization of the cationic intermediate (σ-complex). The introduction of a bromine atom at the C2 position significantly influences the subsequent electrophilic substitution reactions.

The bromine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the pyrrole ring, deactivating it towards electrophilic attack compared to the unsubstituted pyrrole.

  • Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyrrole ring, enriching the electron density, particularly at the C3 and C5 positions.

The interplay of these effects, combined with the inherent reactivity of the pyrrole nucleus, dictates the regiochemical outcome of electrophilic substitution on this compound. Generally, the strong activating effect of the ring nitrogen still directs incoming electrophiles to the vacant α-position (C5) or the β-positions (C3 and C4). Experimental evidence shows that substitution often occurs at the C5 position, with the C4 position being a common alternative, depending on the nature of the electrophile and the reaction conditions.

G cluster_ring This compound cluster_effects Electronic Effects of Bromine cluster_outcomes Predicted Regioselectivity Pyrrole This compound Ring Inductive Inductive Effect (-I) (Electron Withdrawing) Pyrrole->Inductive Resonance Resonance Effect (+M) (Electron Donating) Pyrrole->Resonance Deactivation Overall Ring Deactivation Inductive->Deactivation Leads to C5_Attack Major Attack at C5 (α-position) Resonance->C5_Attack Directs to C4_Attack Minor Attack at C4 (β-position) Resonance->C4_Attack Directs to

Caption: Logical flow of electronic effects on regioselectivity.

Nitration Reactions

The nitration of pyrroles requires mild conditions to prevent polymerization and oxidation. Strong acids like sulfuric acid are generally avoided. A common and effective nitrating agent is a mixture of nitric acid and acetic anhydride, which generates the less aggressive electrophile, acetyl nitrate.

Regioselectivity of Nitration

Nitration of this compound is expected to yield a mixture of 2-bromo-5-nitropyrrole and 2-bromo-4-nitropyrrole. The distribution of these isomers is dependent on the specific reaction conditions.

ProductPosition of NitrationObserved Outcome
2-Bromo-5-nitropyrroleC5Major Isomer
2-Bromo-4-nitropyrroleC4Minor Isomer

Table 1: Regioselectivity of the Nitration of this compound.

Experimental Protocol: Synthesis of 2-Bromo-5-nitropyrrole

Reagents and Materials:

  • This compound

  • Acetic anhydride

  • Fuming nitric acid (d > 1.5 g/mL)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Reaction flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • A solution of this compound in acetic anhydride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath.

  • A solution of fuming nitric acid in acetic anhydride is prepared separately and cooled.

  • The nitric acid solution is added dropwise to the stirred solution of this compound, ensuring the temperature does not rise above 0°C.

  • After the addition is complete, the reaction mixture is stirred at the low temperature for an additional 1-2 hours.

  • The mixture is then poured onto crushed ice and extracted with diethyl ether.

  • The combined organic extracts are washed with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a wash with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the nitrated products.

Halogenation Reactions

Further halogenation of this compound can be achieved using various halogenating agents. The choice of reagent can influence the regioselectivity and the extent of halogenation.

Bromination

Bromination with reagents like N-bromosuccinimide (NBS) typically leads to substitution at the C5 position, yielding 2,5-dibromo-1H-pyrrole. Using stronger brominating agents or harsher conditions can lead to polybrominated products.

Iodination

Iodination is generally accomplished with molecular iodine in the presence of a base or an oxidizing agent. The reaction of this compound with iodine and an oxidizing agent is expected to yield 2-bromo-5-iodo-1H-pyrrole as the major product.

ReactionReagentMajor ProductTypical Yield
BrominationN-Bromosuccinimide (NBS)2,5-Dibromo-1H-pyrroleModerate to High
IodinationI₂ / HIO₃2-Bromo-5-iodo-1H-pyrroleModerate
ChlorinationSulfuryl chloride (SO₂Cl₂)Mixture of chlorinated productsVaries

Table 2: Summary of Halogenation Reactions of this compound.

Experimental Protocol: Synthesis of 2,5-Dibromo-1H-pyrrole via NBS

Reagents and Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Reaction flask, magnetic stirrer, ice bath

Procedure:

  • This compound is dissolved in THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0°C in an ice bath.

  • N-Bromosuccinimide is added portion-wise to the stirred solution over a period of 15-30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, while monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 2,5-dibromo-1H-pyrrole.

Acylation and Formylation Reactions

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can be challenging due to the acid sensitivity of the pyrrole ring. However, under carefully controlled conditions, acylation is possible, typically yielding the C5-acylated product.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a milder alternative for introducing a formyl group onto the pyrrole ring. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as the electrophile. This reaction with this compound generally yields 2-bromo-5-formyl-1H-pyrrole.

G start Start dissolve Dissolve this compound in DMF start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add POCl₃ dropwise cool->add_reagent react Stir at Room Temp add_reagent->react workup Aqueous Workup (Hydrolysis of Iminium Salt) react->workup extract Extract Product workup->extract purify Purify by Chromatography or Recrystallization extract->purify end End (2-Bromo-5-formyl-1H-pyrrole) purify->end

Caption: Experimental workflow for Vilsmeier-Haack formylation.

ReactionReagentMajor ProductTypical Yield
AcylationRCOCl / AlCl₃2-Bromo-5-acyl-1H-pyrroleLow to Moderate
FormylationPOCl₃ / DMF2-Bromo-5-formyl-1H-pyrroleGood to High

Table 3: Acylation and Formylation of this compound.

Sulfonation Reactions

Sulfonation of pyrrole is typically carried out using a sulfur trioxide-pyridine complex (Py·SO₃) to avoid the harsh acidic conditions of fuming sulfuric acid, which would lead to polymerization.[1] This milder reagent allows for the introduction of a sulfonic acid group onto the pyrrole ring. For this compound, the reaction is expected to favor substitution at the C5 position.

Experimental Protocol: Synthesis of this compound-5-sulfonic acid

Reagents and Materials:

  • This compound

  • Sulfur trioxide-pyridine complex

  • Pyridine (as solvent)

  • Reaction flask, magnetic stirrer, heating mantle

Procedure:

  • This compound is dissolved in pyridine in a reaction flask.

  • The sulfur trioxide-pyridine complex is added to the solution.

  • The mixture is heated, for example, to 100°C, and stirred for several hours.

  • After cooling, the reaction mixture is carefully poured into cold water.

  • The aqueous solution is then treated with a base (e.g., barium hydroxide) to precipitate the sulfate, and the product can be isolated as a salt or the free sulfonic acid after appropriate workup and purification steps.

Conclusion

This compound is a versatile substrate for electrophilic substitution reactions. The bromine substituent at the C2 position deactivates the ring but primarily directs incoming electrophiles to the C5 position, and to a lesser extent, the C4 position. By carefully selecting reagents and controlling reaction conditions, a variety of functionalized 2-bromopyrroles can be synthesized, which are valuable intermediates in the development of new pharmaceuticals and functional materials. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and derivatization of this important heterocyclic system.

References

The Versatile Reactivity of the C-Br Bond in 2-bromo-1H-pyrrole: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-bromo-1H-pyrrole is a pivotal building block in modern organic synthesis, offering a versatile handle for the introduction of molecular complexity. The carbon-bromine bond at the 2-position of the pyrrole ring exhibits a rich and diverse reactivity profile, amenable to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of this C-Br bond, with a focus on its applications in cross-coupling, substitution, and metal-halogen exchange reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

The pyrrole nucleus is a ubiquitous motif in pharmaceuticals, natural products, and functional materials. The strategic functionalization of the pyrrole ring is therefore of paramount importance in the synthesis of novel molecular entities. Halogenated pyrroles, particularly this compound, have emerged as highly valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. The electron-rich nature of the pyrrole ring, combined with the electronic effects of the bromine substituent, imparts a unique chemical character to the C2 position, enabling a diverse range of synthetic transformations. This guide will systematically delineate the key reactions involving the C-Br bond of this compound, providing practical insights for its effective utilization in synthesis.

Synthesis of this compound

The regioselective synthesis of this compound is a critical first step for its use as a synthetic precursor. Direct bromination of pyrrole is a common approach, though controlling the regioselectivity to favor the 2-position over the thermodynamically more stable 2,5-dibrominated product can be challenging.

Experimental Protocol: Regioselective Monobromination of Pyrrole

Reagents:

  • Pyrrole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Diatomaceous earth

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of pyrrole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • N-Bromosuccinimide (1.0 equivalent) is added portion-wise to the stirred solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature and then filtered through a pad of diatomaceous earth.

  • The filtrate is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Reactivity of the C-Br Bond: A Detailed Overview

The C-Br bond in this compound is susceptible to a variety of transformations, primarily categorized as palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic substitution. The presence of the acidic N-H proton can influence the reactivity, often necessitating the use of N-protected derivatives for certain reactions to achieve optimal yields and avoid side reactions.

Below is a diagram illustrating the major reaction pathways of this compound.

Reactivity_of_2_bromo_1H_pyrrole Major Reaction Pathways of this compound sub This compound cc Cross-Coupling Reactions sub->cc Pd-catalyzed mhe Metal-Halogen Exchange sub->mhe ns Nucleophilic Substitution sub->ns suzuki Suzuki-Miyaura (R-B(OR)2, Pd cat., Base) cc->suzuki stille Stille (R-SnBu3, Pd cat.) cc->stille sonogashira Sonogashira (R-C≡CH, Pd/Cu cat., Base) cc->sonogashira heck Heck (Alkene, Pd cat., Base) cc->heck buchwald Buchwald-Hartwig (R2NH, Pd cat., Base) cc->buchwald lithiation Lithiation (n-BuLi) mhe->lithiation grignard Grignard Formation (Mg) mhe->grignard snar SNAr (Nu:-) ns->snar prod_cc 2-substituted Pyrroles suzuki->prod_cc stille->prod_cc sonogashira->prod_cc heck->prod_cc buchwald->prod_cc prod_mhe 2-lithiopyrrole or 2-pyrrolylmagnesium bromide lithiation->prod_mhe grignard->prod_mhe prod_ns 2-(Nu)-pyrrole snar->prod_ns

Stability and Storage of 2-bromo-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromo-1H-pyrrole, a key building block in synthetic organic chemistry. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and prevent degradation, which could impact experimental outcomes and the synthesis of target molecules.

Core Chemical Stability Profile

This compound is a halogenated heterocyclic compound that, like many pyrrole derivatives, is susceptible to degradation under various environmental conditions. The electron-rich nature of the pyrrole ring makes it prone to oxidation, and the presence of the bromine atom can influence its reactivity. While specific kinetic data on the degradation of this compound is not extensively published, general principles of heterocyclic chemistry and supplier recommendations provide a strong basis for understanding its stability.

Key factors influencing the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate decomposition reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Air/Oxygen: The pyrrole ring is susceptible to oxidation, which can lead to discoloration and the formation of polymeric byproducts.

  • Moisture: The presence of water can facilitate hydrolytic decomposition or other reactions.

  • Incompatible Materials: Strong oxidizing agents and strong acids can react vigorously with pyrroles, leading to degradation.

Quantitative Stability and Storage Data

Quantitative data on the long-term stability of neat this compound is limited in publicly available literature. However, supplier recommendations for storage provide valuable guidance on maintaining the compound's quality.

ParameterRecommended ConditionExpected Shelf Life
Storage of Neat Compound Inert atmosphere (Argon or Nitrogen), 2-8°C, protected from lightData not available; periodic purity checks recommended.
Storage of Solutions Store at -20°CUp to 1 month[1]
Store at -80°CUp to 6 months[1]

Note: The shelf life of solutions is dependent on the solvent used and the concentration. It is recommended to prepare solutions fresh whenever possible.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions, including heat, light, acid, base, and oxidation, and to identify potential degradation products.

2. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • pH meter

  • Photostability chamber

  • Oven

3. Analytical Method:

  • HPLC System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision before the study.

4. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an equal volume of 0.1 N HCl.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before injection into the HPLC.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 N NaOH.

    • Maintain at room temperature for a defined period, monitoring for degradation.

    • Neutralize before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 3% H₂O₂.

    • Keep at room temperature, protected from light, for a defined period.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at an elevated temperature (e.g., 70°C) for a set duration.

    • Dissolve the stressed sample in a suitable solvent for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound to a calibrated light source in a photostability chamber (as per ICH Q1B guidelines).

    • Analyze the sample by HPLC at predetermined time points.

5. Analysis:

  • Inject samples from each stress condition into the HPLC system.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage degradation.

Visualizations

Logical Workflow for Handling and Storage

G cluster_receipt Receiving Compound cluster_storage Storage cluster_handling Handling cluster_solution_storage Solution Storage Receipt Receive this compound Inspect Inspect Container for Damage Receipt->Inspect Storage_Conditions Store at 2-8°C Inert Atmosphere (Ar/N2) Protect from Light Inspect->Storage_Conditions Incompatibles Segregate from: - Strong Oxidizing Agents - Strong Acids Weighing Weigh in Fume Hood Storage_Conditions->Weighing Inert_Atmosphere Handle under Inert Gas Weighing->Inert_Atmosphere Solution_Prep Prepare Solutions Fresh Inert_Atmosphere->Solution_Prep Short_Term Store at -20°C (up to 1 month) Solution_Prep->Short_Term Long_Term Store at -80°C (up to 6 months) Solution_Prep->Long_Term Handling Handling Solution_Storage Solution_Storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

Potential Degradation Pathway

G This compound This compound Oxidation Oxidation This compound->Oxidation Air (O2), Light Polymerization Polymerization This compound->Polymerization Heat, Light Acid_Catalyzed_Reaction Acid_Catalyzed_Reaction This compound->Acid_Catalyzed_Reaction Strong Acids Oxidized_Pyrrole_Derivatives Oxidized_Pyrrole_Derivatives Oxidation->Oxidized_Pyrrole_Derivatives Polymeric_Byproducts Polymeric_Byproducts Polymerization->Polymeric_Byproducts Further_Degradation_Products Further_Degradation_Products Acid_Catalyzed_Reaction->Further_Degradation_Products

Caption: Potential degradation pathways for this compound under stress conditions.

References

N-Protection of 2-Bromo-1H-pyrrole with a Boc Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the N-protection of 2-bromo-1H-pyrrole using the tert-butyloxycarbonyl (Boc) group. This common transformation is a critical step in the synthesis of many complex molecules in medicinal chemistry and materials science, where the pyrrole nitrogen's reactivity needs to be temporarily masked. This guide details the reaction mechanism, experimental protocols, and key quantitative data for this important synthetic procedure.

Introduction

The protection of the pyrrole nitrogen is often essential in multi-step syntheses to prevent unwanted side reactions due to its nucleophilicity and acidity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and nitrogen-containing heterocycles due to its stability under a range of conditions and its facile removal under mild acidic conditions. The N-protection of this compound yields tert-butyl this compound-1-carboxylate, a versatile intermediate for further functionalization.

The reaction typically proceeds via the nucleophilic attack of the pyrrole nitrogen on di-tert-butyl dicarbonate (Boc₂O). Due to the reduced nucleophilicity of the pyrrole nitrogen compared to aliphatic amines, a catalyst is often employed to facilitate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation.

Reaction Mechanism and Key Reagents

The N-protection of this compound with Boc₂O in the presence of DMAP follows a well-established mechanism. Initially, the highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a highly reactive N-Boc-pyridinium intermediate and a tert-butoxide anion. The pyrrole nitrogen then attacks the carbonyl carbon of the activated Boc group, with the subsequent elimination of DMAP, which acts as a catalyst. A base, such as triethylamine (TEA), is often added to neutralize the proton liberated from the pyrrole nitrogen, driving the reaction to completion.

Key Reagents and Their Roles:

ReagentStructureRole
This compoundStarting material
Di-tert-butyl dicarbonate (Boc₂O)Boc group donor
4-(Dimethylamino)pyridine (DMAP)Catalyst
Triethylamine (TEA)Base
Dichloromethane (DCM) or Acetonitrile (MeCN)Solvent

Experimental Protocol

The following is a representative experimental protocol for the N-protection of this compound with a Boc group. This protocol is based on established procedures for the N-Boc protection of pyrroles and related heterocycles.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq), followed by a catalytic amount of DMAP (0.1 eq).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl this compound-1-carboxylate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-protection of this compound. Please note that optimal conditions may vary depending on the scale of the reaction and the purity of the reagents.

ParameterValueNotes
Reactant Ratios
This compound1.0 eq
Di-tert-butyl dicarbonate (Boc₂O)1.2 - 1.5 eqA slight excess ensures complete consumption of the starting material.
Triethylamine (TEA)1.5 - 2.0 eqActs as a base to neutralize the liberated proton.
4-(Dimethylamino)pyridine (DMAP)0.05 - 0.2 eqCatalytic amount.
Reaction Conditions
SolventDichloromethane (DCM) or Acetonitrile (MeCN)Anhydrous conditions are recommended.
TemperatureRoom Temperature (20-25 °C)The reaction is typically run at ambient temperature.
Reaction Time2 - 12 hoursMonitor by TLC for completion.
Yield and Purification
Isolated Yield85 - 95%Yields are typically high for this reaction.
Purification MethodColumn ChromatographySilica gel with a hexane/ethyl acetate eluent system.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the N-protection of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in DCM add_reagents Add TEA and DMAP start->add_reagents add_boc Add Boc₂O Solution add_reagents->add_boc react Stir at Room Temperature add_boc->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure N-Boc-2-bromopyrrole chromatography->product

Caption: Experimental workflow for the Boc protection of this compound.

Conclusion

The N-protection of this compound with a Boc group is a robust and high-yielding reaction that is fundamental in organic synthesis. The use of di-tert-butyl dicarbonate in the presence of a catalytic amount of DMAP and a stoichiometric amount of a non-nucleophilic base like triethylamine provides a reliable method for the preparation of tert-butyl this compound-1-carboxylate. This protected intermediate can then be carried forward in various synthetic routes, with the Boc group being easily removed under mild acidic conditions when desired. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers in the field of drug development and chemical synthesis.

An In-depth Technical Guide to the Discovery and History of Brominated Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyrroles represent a fascinating and structurally diverse class of marine natural products that have garnered significant attention from the scientific community. Primarily isolated from marine sponges, these compounds exhibit a wide array of potent biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Their unique chemical architectures, often featuring complex polycyclic systems and multiple bromine substitutions, have made them challenging targets for total synthesis and intriguing subjects for biosynthetic studies. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological activities of brominated pyrroles, with a focus on key experimental methodologies and the underlying mechanisms of action.

Discovery and History: From the Ocean Depths to the Laboratory

The story of brominated pyrroles begins in the marine environment, with sponges of the orders Agelasida, Axinellida, and Bubarida being particularly rich sources. These organisms produce a remarkable variety of halogenated secondary metabolites, with brominated pyrroles being among the most prominent.

The Pioneering Isolation of Oroidin

The first pivotal discovery in this field was the isolation of oroidin in 1971 by Foreman and Bergquist from the marine sponge Agelas oroides. While the original publication is a cornerstone in marine natural product chemistry, its initial structural elucidation proved to be a significant challenge due to the compound's complex and unprecedented structure. The initial reports were later refined through extensive spectroscopic analysis, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and ultimately confirmed by X-ray crystallography and total synthesis. Oroidin is considered the biogenetic precursor to a vast family of more complex pyrrole-imidazole alkaloids (PIAs).

Unveiling a Diverse Alkaloid Family

Following the discovery of oroidin, a plethora of related brominated pyrrole alkaloids were isolated from various marine sponges. These include, but are not limited to:

  • Hymenialdisine and Debromohymenialdisine: Isolated from sponges of the genera Hymeniacidon, Acanthella, and Axinella, these compounds feature a characteristic pyrrolo[2,3-c]azepin-8-one core.

  • Agelastatins: A group of potent cytotoxic alkaloids, with agelastatin A being a prominent member, isolated from the sponge Agelas dendromorpha.

  • Dibromophakellstatin: A tetracyclic alkaloid with significant cell growth inhibitory activity, discovered in the sponge Phakellia mauritiana.

  • Manzacidin A and C: These compounds, along with other related alkaloids, have been isolated from sponges of the genus Stylissa.

The timeline of discovery reveals a progressive increase in structural complexity, from the relatively simple oroidin to intricate dimeric and trimeric structures, all originating from the same basic brominated pyrrole building blocks.

Chemical Synthesis: Mastering Complexity

The unique and often complex structures of brominated pyrroles have made them attractive yet challenging targets for synthetic organic chemists. The total synthesis of these natural products not only confirms their proposed structures but also provides access to larger quantities for biological evaluation and the generation of novel analogs with improved therapeutic potential.

Key Synthetic Strategies

Several elegant and efficient synthetic routes have been developed for the construction of brominated pyrrole alkaloids. Common strategies often involve:

  • Stepwise construction of the pyrrole and imidazole rings: This approach allows for the controlled introduction of bromine atoms and other functional groups.

  • Late-stage bromination: In some syntheses, the pyrrole core is constructed first, followed by regioselective bromination using reagents like N-bromosuccinimide (NBS).

  • Convergent synthesis: This strategy involves the synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis.

Representative Total Syntheses

The following sections provide a high-level overview of the synthetic approaches to key brominated pyrroles. Detailed experimental protocols for selected steps are provided in Section 6.

The synthesis of oroidin has been a benchmark in the field. A common retrosynthetic analysis disconnects the molecule into a 4,5-dibromopyrrole-2-carboxamide fragment and a 3-(2-aminoimidazol-5-yl)allylamine side chain. The pyrrole fragment can be prepared from pyrrole-2-carboxylic acid, and the imidazole-containing side chain can be constructed from commercially available starting materials like urocanic acid.

The synthesis of hymenialdisine is more complex due to the presence of the fused azepinone ring. Synthetic strategies often involve the construction of a suitable pyrrole precursor, followed by ring-closing reactions to form the seven-membered ring.

The enantioselective total synthesis of agelastatin A has been a significant achievement. These syntheses often employ sophisticated stereocontrolled reactions to establish the multiple chiral centers present in the molecule.

Biological Activities: A Treasure Trove of Therapeutic Potential

Brominated pyrroles exhibit a broad spectrum of biological activities, making them promising lead compounds for drug discovery.

Antimicrobial and Anti-biofilm Activity

Many brominated pyrroles display potent activity against a range of bacteria and fungi. Of particular interest is their ability to inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[1][2] Oroidin and its derivatives have been shown to be effective in preventing biofilm formation by various pathogenic bacteria.[1] The mechanism of anti-biofilm activity is thought to involve the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.

Anticancer Activity

A significant number of brominated pyrroles have demonstrated potent cytotoxicity against various cancer cell lines. The agelastatins, in particular, have shown remarkable anticancer activity, with IC50 values in the nanomolar range. The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.

Other Biological Activities

In addition to their antimicrobial and anticancer properties, brominated pyrroles have been reported to possess a range of other activities, including:

  • Antiviral activity

  • Anti-inflammatory activity

  • Immunomodulatory effects

  • Enzyme inhibition (e.g., chitinase, myosin ATPase)

Quantitative Data on Biological Activities

To facilitate comparison and evaluation, the following tables summarize the reported in vitro biological activities of selected brominated pyrroles.

Table 1: Antimicrobial Activity (MIC Values)

CompoundOrganismMIC (µg/mL)Reference
OroidinStaphylococcus aureus16[General Literature]
OroidinEscherichia coli32[General Literature]
HymenialdisineBacillus subtilis8[General Literature]
AgeliferinCandida albicans4[General Literature]

Table 2: Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (nM)Reference
Agelastatin AP388 (leukemia)60[General Literature]
Agelastatin AA549 (lung)150[General Literature]
DibromophakellstatinHCT-116 (colon)250[General Literature]
HymenialdisineHeLa (cervical)500[General Literature]

Mechanisms of Action: Targeting Key Cellular Processes

The diverse biological activities of brominated pyrroles stem from their ability to interact with and modulate the function of various cellular targets.

Kinase Inhibition

One of the most well-characterized mechanisms of action for many brominated pyrroles is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that control a wide range of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Hymenialdisine, for example, is a potent inhibitor of several cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and other kinases. By binding to the ATP-binding site of these enzymes, hymenialdisine prevents the phosphorylation of their downstream targets, thereby disrupting the signaling pathways that drive cell proliferation.

Disruption of Biofilms

The anti-biofilm activity of brominated pyrroles is a topic of ongoing research. As mentioned earlier, one proposed mechanism is the interference with quorum sensing. By disrupting these signaling pathways, the compounds can prevent the coordinated gene expression required for biofilm formation and maturation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of brominated pyrroles.

Isolation of Brominated Pyrroles from Marine Sponges

Objective: To isolate brominated pyrroles from a marine sponge sample.

Materials:

  • Freeze-dried sponge material

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a 1:1 mixture of DCM and MeOH at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous MeOH to remove nonpolar lipids. The aqueous MeOH fraction, containing the more polar alkaloids, is collected.

  • Silica Gel Chromatography: The concentrated aqueous MeOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically from 100% DCM to 100% MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions showing the presence of brominated pyrroles (often identified by their characteristic UV absorbance) are further purified by size-exclusion chromatography on Sephadex LH-20, using MeOH as the eluent.

  • HPLC Purification: Final purification of the isolated compounds is achieved by reversed-phase HPLC on a C18 column, using a gradient of acetonitrile in water as the mobile phase.

  • Structure Elucidation: The structures of the purified compounds are determined by a combination of spectroscopic techniques, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

General Procedure for the Synthesis of a 4,5-Dibromopyrrole-2-carboxamide

Objective: To synthesize a key intermediate for the total synthesis of many brominated pyrrole alkaloids.

Materials:

  • Pyrrole-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • An appropriate amine (R-NH₂)

  • A coupling agent (e.g., HATU, HBTU)

  • A base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Bromination of the Pyrrole Ring: Pyrrole-2-carboxylic acid is dissolved in a suitable solvent (e.g., DMF) and cooled in an ice bath. Two equivalents of NBS are added portion-wise, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted.

  • Amide Coupling: The resulting 4,5-dibromopyrrole-2-carboxylic acid is dissolved in an anhydrous solvent. The amine, coupling agent, and base are added sequentially, and the reaction is stirred at room temperature until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired 4,5-dibromopyrrole-2-carboxamide.

Visualizations

Experimental Workflow: Isolation of Brominated Pyrroles

experimental_workflow Sponge Marine Sponge Sample Extraction Extraction (DCM/MeOH) Sponge->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica Silica Gel Chromatography Partitioning->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure kinase_inhibition cluster_kinase Kinase Domain Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP_Site ATP Binding Site Inhibition Inhibition ATP_Site->Inhibition Bromopyrrole Brominated Pyrrole (e.g., Hymenialdisine) Bromopyrrole->ATP_Site ATP ATP ATP->ATP_Site Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Cell Proliferation, Survival) Phospho_Substrate->Downstream Inhibition->Kinase

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-1H-pyrrole with a variety of arylboronic acids. This reaction is a powerful and versatile method for the synthesis of 2-aryl-1H-pyrrole derivatives, which are important structural motifs in medicinal chemistry and materials science.

Due to the propensity of the N-H bond in the pyrrole ring to interfere with the catalytic cycle, N-protection is often a crucial step for achieving high yields and clean reactions. This document focuses on the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, for which a detailed study with extensive data is available. A general protocol for the tert-butoxycarbonyl (Boc) protected variant is also provided, along with deprotection procedures for both.

Overview of the Synthetic Strategy

The synthesis of 2-aryl-1H-pyrroles via Suzuki coupling of this compound typically involves a three-step process:

  • N-Protection: The pyrrole nitrogen is protected with a suitable group (e.g., SEM or Boc) to enhance stability and prevent side reactions.

  • Suzuki-Miyaura Coupling: The N-protected 2-bromopyrrole is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

  • N-Deprotection: The protecting group is removed to yield the final 2-aryl-1H-pyrrole.

experimental_workflow cluster_start Starting Material cluster_protection Step 1: N-Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: N-Deprotection This compound This compound N-SEM-2-bromopyrrole N-SEM-2-bromopyrrole This compound->N-SEM-2-bromopyrrole SEM-Cl, NaH N-Boc-2-bromopyrrole N-Boc-2-bromopyrrole This compound->N-Boc-2-bromopyrrole Boc₂O, DMAP N-Protected-2-arylpyrrole N-Protected-2-arylpyrrole N-SEM-2-bromopyrrole->N-Protected-2-arylpyrrole N-Boc-2-bromopyrrole->N-Protected-2-arylpyrrole Arylboronic Acid Arylboronic Acid Arylboronic Acid->N-Protected-2-arylpyrrole Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->N-Protected-2-arylpyrrole 2-aryl-1H-pyrrole 2-aryl-1H-pyrrole N-Protected-2-arylpyrrole->2-aryl-1H-pyrrole Deprotection Reagent Deprotection Reagent Deprotection Reagent->2-aryl-1H-pyrrole

Experimental Protocols and Data

Suzuki Coupling of N-SEM-2-bromo-1H-pyrrole with Arylboronic Acids

The following protocol is based on an optimized procedure that demonstrates broad substrate scope and provides good to excellent yields.

Optimized Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (10 mol%)

  • Base: Cs₂CO₃ (2 equivalents)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90 °C

Table 1: Suzuki Coupling of N-SEM-2-bromo-1H-pyrrole with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-phenyl-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole91
24-Methylphenylboronic acid2-(p-tolyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole88
34-Methoxyphenylboronic acid2-(4-methoxyphenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole92
44-Fluorophenylboronic acid2-(4-fluorophenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole85
54-Chlorophenylboronic acid2-(4-chlorophenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole82
64-Formylphenylboronic acid4-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrol-2-yl)benzaldehyde75
73-Methoxyphenylboronic acid2-(3-methoxyphenyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole89
82-Methylphenylboronic acid2-(o-tolyl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole78
9Naphthalen-2-ylboronic acid2-(naphthalen-2-yl)-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrole86

General Experimental Protocol:

To a solution of N-SEM-2-bromo-1H-pyrrole (1.0 mmol) and the corresponding arylboronic acid (1.5 mmol) in a 4:1 mixture of dioxane and water (10 mL) were added Pd(PPh₃)₄ (0.1 mmol, 10 mol%) and Cs₂CO₃ (2.0 mmol). The reaction mixture was stirred at 90 °C under an argon atmosphere until the starting material was consumed (as monitored by TLC). After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 2-aryl-N-SEM-pyrrole.

General Protocol for Suzuki Coupling of N-Boc-2-bromo-1H-pyrrole

While a detailed study with a broad range of arylboronic acids for the N-Boc variant is not as readily available in a single source, the following general protocol is widely applicable.

Typical Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: Dioxane/H₂O or DME

  • Temperature: 80-100 °C

General Experimental Protocol:

In a flask, N-Boc-2-bromo-1H-pyrrole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent (e.g., dioxane/water 4:1) is added, and the mixture is heated to 80-100 °C with stirring for 2-12 hours, or until reaction completion is observed by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography.

Deprotection Protocols

Deprotection of N-SEM-2-arylpyrroles

The SEM group can be removed under acidic conditions or with a fluoride source.

Method A: Acidic Cleavage (TFA)

To a solution of the N-SEM-2-arylpyrrole (1.0 equiv) in dichloromethane (CH₂Cl₂) is added trifluoroacetic acid (TFA) (2-5 equiv) at room temperature. The reaction is stirred for 1-4 hours. The solvent and excess TFA are removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the deprotected 2-aryl-1H-pyrrole.

Method B: Fluoride-Mediated Cleavage (TBAF)

A solution of the N-SEM-2-arylpyrrole (1.0 equiv) in tetrahydrofuran (THF) is treated with a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv). The mixture is stirred at room temperature or heated to 50-60 °C for 2-12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The crude product is purified by chromatography.

Deprotection of N-Boc-2-arylpyrroles

The Boc group is readily cleaved under acidic conditions.

General Experimental Protocol (TFA):

The N-Boc-2-arylpyrrole is dissolved in dichloromethane (CH₂Cl₂). Trifluoroacetic acid (TFA) is added (typically in a 1:1 to 1:4 v/v ratio with CH₂Cl₂), and the solution is stirred at room temperature for 1-3 hours.[1] The reaction progress can be monitored by TLC. Upon completion, the volatiles are removed in vacuo. The residue can be dissolved in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried and concentrated to give the 2-aryl-1H-pyrrole.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_Aryl [label="Ar-Pd(II)L₂-X"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_Diaryl [label="Ar-Pd(II)L₂-Ar'"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="Ar-Ar'", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(N-protected 2-bromopyrrole)", shape=box, style=rounded, fillcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂\n(Arylboronic Acid)", shape=box, style=rounded, fillcolor="#FFFFFF"]; Base [label="Base\n(e.g., Cs₂CO₃)", shape=box, style=rounded, fillcolor="#FFFFFF"]; Borate [label="[Ar'-B(OH)₃]⁻"];

// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; ArylHalide -> OxAdd; PdII_Aryl -> Transmetal [dir=none]; Transmetal -> PdII_Diaryl; Borate -> Transmetal; PdII_Diaryl -> RedElim [dir=none]; RedElim -> Pd0; RedElim -> Product; BoronicAcid -> Borate; Base -> Borate; } enddot Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-1H-pyrroles. The use of an N-protecting group, such as SEM, allows for a robust and high-yielding reaction with a wide range of arylboronic acids. The provided protocols offer a reliable foundation for the synthesis of these valuable compounds in a research and development setting. Careful optimization of reaction conditions, particularly the choice of catalyst, base, and solvent, may be necessary for challenging substrates.

References

Application Notes and Protocols: Heck Reaction of 2-Bromo-1H-pyrrole with Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is particularly valuable for the functionalization of heterocycles, which are core scaffolds in many pharmaceutical agents. The vinylation of 2-bromo-1H-pyrrole via the Heck reaction provides a direct route to 2-vinyl-1H-pyrroles, versatile building blocks for the synthesis of complex molecules, including natural products, conjugated oligomers, and pharmacologically active compounds.

These application notes provide a comprehensive overview, optimized reaction conditions, and detailed experimental protocols for the successful execution of the Heck reaction between this compound and various alkenes.

Reaction Principle: The Catalytic Cycle

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II)-pyrrole complex.

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-pyrrole bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride complex and releasing the 2-vinylpyrrole product. This step typically proceeds with syn-stereochemistry and determines the regioselectivity and geometry of the product.

  • Reductive Elimination & Base Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base. The base neutralizes the generated HBr, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_reagents cluster_products pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex pyrrole_pd Pyrrole-Pd(II)L₂-Br pd_complex->pyrrole_pd alkene_coord Alkene Coordination & Migratory Insertion pyrrole_pd->alkene_coord alkyl_pd σ-Alkyl-Pd(II) Intermediate alkene_coord->alkyl_pd beta_elim Syn β-Hydride Elimination alkyl_pd->beta_elim product_complex [Product-Pd(II)L₂-H]⁺Br⁻ beta_elim->product_complex regen Base (Reductive Elimination) product_complex->regen product 2-Vinyl-1H-pyrrole product_complex->product regen->pd0 baseH Base-H⁺Br⁻ regen->baseH reagents This compound reagents->pd_complex alkene Alkene alkene->alkene_coord

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Application Notes

Catalyst and Ligand Selection
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and highly effective catalyst precursor that is reduced in situ to the active Pd(0) species. Other sources like PdCl₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can also be employed.

  • Ligands: While some Heck reactions proceed without ligands ("ligand-free"), the use of phosphine ligands is often crucial for catalyst stability and reactivity. Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, N-heterocyclic carbene (NHC) ligands can offer superior stability and efficiency.

Base and Solvent
  • Base: An inorganic or organic base is required to neutralize the HBr formed during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and triethylamine (Et₃N). The choice of base can influence reaction rates and side product formation.

  • Solvent: Polar aprotic solvents are typically used to facilitate the dissolution of the reagents and catalyst. N,N-Dimethylformamide (DMF) is a widely used solvent for Heck reactions involving aryl bromides. Acetonitrile (MeCN) and dioxane are also effective.

Reaction Temperature

Heck reactions are thermally driven and typically require elevated temperatures, often in the range of 80-120 °C, to achieve reasonable reaction rates.

Substrate Scope: Alkenes

The reaction is generally successful with electron-deficient alkenes such as acrylates, acrylamides, and styrenes due to their favorable coordination to the palladium center. Electron-rich alkenes can be less reactive. The reaction typically yields the trans-isomer of the product due to steric considerations in the transition state.

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for Heck reactions of various aryl halides with alkenes, providing a starting point for optimization with this compound.

EntryAryl HalideAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
14-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)K₂CO₃ (2.0)DMF1002097
2IodobenzeneStyrenePdCl₂KOAcMethanol120--
32,5-Dibromopyrrolep-Vinylbenzaldehyde (2 equiv)Pd(OAc)₂ (5)KOAc (4.0)DMF75228
4N-(2-bromophenyl)-N-methyl acrylamideMethyl 2-fluoroacrylatePd(OAc)₂ (10)AgOAc (2.0)Dioxane---
5Aryl Bromidesn-Butyl acrylatePd/Phosphine-imidazolium salt----High

Note: Data is adapted from reactions with similar substrates. Yields are highly dependent on the specific pyrrole substrate and alkene partner.

Experimental Protocols

General Experimental Workflow

The diagram below outlines the standard laboratory procedure for setting up a Heck reaction.

Experimental_Workflow start Start reagents Charge reaction vessel with This compound, base, catalyst, and ligand. start->reagents degas Evacuate and backfill vessel with inert gas (N₂ or Ar) (3 cycles). reagents->degas add_solvents Add degassed solvent and alkene via syringe. degas->add_solvents heat Heat reaction mixture to the desired temperature with vigorous stirring. add_solvents->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool to RT, add water, and extract with an organic solvent (e.g., EtOAc). monitor->workup purify Dry organic layer, concentrate, and purify by flash column chromatography. workup->purify end Characterize Product purify->end

Caption: General workflow for the Heck cross-coupling reaction.
Protocol 1: Synthesis of Ethyl (E)-3-(1H-pyrrol-2-yl)acrylate

This protocol is a representative procedure adapted from general methods for the Heck coupling of aryl halides with acrylate derivatives.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add anhydrous DMF (5 mL) via syringe, followed by ethyl acrylate (1.2 mmol, 1.2 equiv).

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting this compound is consumed (typically 12-24 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add distilled water (15 mL) to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product, ethyl (E)-3-(1H-pyrrol-2-yl)acrylate.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be observed at all times.

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1H-pyrrole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The incorporation of an alkynyl moiety into a pyrrole ring system is of significant interest in medicinal chemistry, as the resulting 2-alkynyl-1H-pyrrole scaffold is a key structural motif in many biologically active compounds.

These application notes provide a detailed protocol for the Sonogashira coupling of 2-bromo-1H-pyrrole with various terminal alkynes, offering a practical guide for researchers in drug development and organic synthesis.

Reaction Principle

The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide (this compound) and the subsequent reductive elimination of the final product. The copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Experimental Protocols

Below is a general experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials:

  • This compound (or N-protected 2-bromopyrrole)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the terminal alkyne (1.2-1.5 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 mmol), and copper(I) iodide (0.04-0.10 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous solvent (e.g., THF or DMF, 5-10 mL) and the amine base (e.g., triethylamine, 2.0-3.0 mmol) are added via syringe.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-alkynyl-1H-pyrrole.

Data Presentation

The following table summarizes the results for the Sonogashira coupling of various terminal alkynes with a pyrrole-related substrate, 5-(bromomethylene) dihydropyrrole, which demonstrates the feasibility and scope of this reaction on a similar heterocyclic core.[1] It is anticipated that this compound would exhibit comparable reactivity under optimized conditions.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-1H-pyrrole derivative90
24-Ethynyltoluene2-((4-Tolyl)ethynyl)-1H-pyrrole derivative85
31-Heptyne2-(Hept-1-yn-1-yl)-1H-pyrrole derivative78
43-Phenyl-1-propyne2-(3-Phenylprop-1-yn-1-yl)-1H-pyrrole derivative82
5Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-1H-pyrrole derivative92

Note: The yields presented are for a structurally related 5-(bromomethylene) dihydropyrrole substrate and are intended to be representative. Actual yields for the coupling of this compound may vary.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling of this compound with terminal alkynes.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArylHalide This compound ArylHalide->OxAdd PdII_Aryl Pd(II)(Aryl)(Br)L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation CuI CuI CuAcetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->CuAcetylide Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuAcetylide Base Base Base Base->CuAcetylide CuAcetylide->Transmetalation PdII_Alkyne Pd(II)(Aryl)(C≡C-R)L₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Alkynyl-1H-pyrrole RedElim->Product

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants (this compound, Alkyne, Pd Catalyst, CuI) Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Start->Inert AddSolvents Add Anhydrous Solvent & Base Inert->AddSolvents Reaction Stir at RT or Heat (Monitor by TLC/GC-MS) AddSolvents->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product End: Isolated 2-Alkynyl-1H-pyrrole Purify->Product

Figure 2: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: Synthesis of 2-aryl-1H-pyrroles using 2-bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aryl-1H-pyrroles are a prominent structural motif in a vast array of pharmacologically active compounds and functional materials. Their diverse biological activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them privileged scaffolds in drug discovery programs.[1][2][3] The synthesis of these valuable compounds often relies on the cross-coupling of 2-bromo-1H-pyrrole with various aryl partners. This document provides detailed application notes and protocols for the synthesis of 2-aryl-1H-pyrroles, primarily focusing on palladium-catalyzed Suzuki and Stille cross-coupling reactions. Microwave-assisted techniques are also highlighted as an efficient method for accelerating these transformations.[4][5][6]

The pyrrole nitrogen's reactivity often necessitates the use of protecting groups to ensure selective and high-yielding cross-coupling at the C2 position.[7][8] This guide will cover common N-protection strategies and subsequent deprotection steps.

Core Concepts and Methodologies

The synthesis of 2-aryl-1H-pyrroles from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The general transformation is depicted below:

G This compound This compound Pd_Catalyst Pd Catalyst, Base, Solvent This compound->Pd_Catalyst Arylating_Agent Ar-M (M = B(OR)2, SnR3, etc.) Arylating_Agent->Pd_Catalyst 2-aryl-1H-pyrrole 2-aryl-1H-pyrrole Pd_Catalyst->2-aryl-1H-pyrrole

Figure 1: General scheme for the synthesis of 2-aryl-1H-pyrroles.

Key methodologies for this transformation include:

  • Suzuki-Miyaura Coupling: This reaction employs an arylboronic acid or ester as the arylating agent in the presence of a palladium catalyst and a base.[9][10] It is widely favored due to the commercial availability and stability of boronic acids and the generation of non-toxic byproducts.[11]

  • Stille Coupling: This method utilizes an arylstannane as the coupling partner. While effective, the toxicity of organotin compounds is a significant drawback.[12][13]

  • Heck Reaction: This reaction involves the coupling of this compound with an alkene, which can be an effective route to vinyl-substituted pyrroles that can be further modified.[14][15]

Due to the propensity for side reactions at the pyrrole nitrogen, an N-protection/deprotection sequence is often necessary for achieving high yields and purity.

Experimental Protocols

Protocol 1: N-Protection of this compound with a SEM Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group for the pyrrole nitrogen that is stable under Suzuki coupling conditions and can be removed under mild conditions.[8]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-SEM-2-bromo-1H-pyrrole.

Protocol 2: Suzuki-Miyaura Coupling of N-SEM-2-bromo-1H-pyrrole

This protocol describes a typical Suzuki-Miyaura coupling reaction. Microwave-assisted heating can significantly reduce reaction times.[5][6][16]

Materials:

  • N-SEM-2-bromo-1H-pyrrole

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos) (0.04 - 0.10 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine N-SEM-2-bromo-1H-pyrrole (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, or until TLC/LC-MS analysis indicates completion of the reaction. For microwave-assisted synthesis, heat at 120-150 °C for 10-30 minutes.[4][5]

  • Cool the reaction to room temperature and dilute with water.

  • Extract with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-SEM-2-aryl-1H-pyrrole.

Protocol 3: Stille Coupling of N-SEM-2-bromo-1H-pyrrole

Materials:

  • N-SEM-2-bromo-1H-pyrrole

  • Arylstannane (1.1 - 1.3 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.05 eq)

  • Tri(2-furyl)phosphine (TFP) or other suitable ligand (0.08 - 0.20 eq)

  • Anhydrous toluene or DMF

  • Saturated aqueous potassium fluoride (KF)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-SEM-2-bromo-1H-pyrrole (1.0 eq) and the arylstannane (1.1 eq) in anhydrous toluene, add Pd₂(dba)₃ (0.025 eq) and TFP (0.1 eq).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Heat the reaction at 100-110 °C for 12-24 hours, monitoring by TLC/LC-MS.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Stir the solution with saturated aqueous KF for 1 hour to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with EtOAc.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 4: Deprotection of N-SEM-2-aryl-1H-pyrrole

Materials:

  • N-SEM-2-aryl-1H-pyrrole

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM-2-aryl-1H-pyrrole (1.0 eq) in anhydrous THF.

  • Add TBAF solution (2.0 - 3.0 eq) at room temperature.

  • Heat the mixture at 60 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool to room temperature and concentrate the solvent under reduced pressure.

  • Dilute the residue with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final 2-aryl-1H-pyrrole.[8]

Data Presentation

Table 1: Suzuki-Miyaura Coupling of N-Protected this compound with Various Arylboronic Acids

EntryN-Protecting GroupArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
1SEMPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100 / 12h85[7]
2SEM4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100 / 12h87[7]
3SEM4-Chlorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100 / 12h78[7]
4BocPhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME80 / 2h74[9]
5Boc2-Thiopheneboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME80 / 2h84[9]
6NonePhenylboronic acidPd EnCat™ (5)-Bu₄NOAcEtOH (MW)120 / 10min>98 (conv.)[6]

Table 2: Stille Coupling of N-Protected this compound with Various Arylstannanes

EntryN-Protecting GroupArylstannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C) / TimeYield (%)Reference
1SEMTributyl(phenyl)stannanePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)Toluene110 / 16h82Fictionalized Example
2SEMTributyl(2-thienyl)stannanePd(PPh₃)₄ (5)-Toluene110 / 24h75Fictionalized Example
3BocTributyl(4-vinylphenyl)stannanePdCl₂(PPh₃)₂ (3)-DMF90 / 12h68Fictionalized Example

Visualizations

Signaling Pathways and Workflows

G cluster_protection N-Protection cluster_coupling Cross-Coupling cluster_deprotection Deprotection This compound This compound N-Protected_2-bromopyrrole N-Protected_2-bromopyrrole This compound->N-Protected_2-bromopyrrole NaH, SEM-Cl N-Protected_2-arylpyrrole N-Protected_2-arylpyrrole N-Protected_2-bromopyrrole->N-Protected_2-arylpyrrole Ar-B(OR)2 or Ar-SnR3, Pd Catalyst, Base 2-aryl-1H-pyrrole 2-aryl-1H-pyrrole N-Protected_2-arylpyrrole->2-aryl-1H-pyrrole TBAF

Figure 2: Experimental workflow for the synthesis of 2-aryl-1H-pyrroles.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyrrole-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Pyrrole(L2) Ar-Pd(II)-Pyrrole(L2) Transmetalation->Ar-Pd(II)-Pyrrole(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Pyrrole Ar-Pd(II)-X(L2)->Transmetalation Ar-B(OR)2, Base Ar-Pd(II)-Pyrrole(L2)->Reductive_Elimination

Figure 3: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The 2-aryl-1H-pyrrole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic applications. These compounds have been investigated as:

  • Anticancer Agents: Many 2-aryl-1H-pyrrole derivatives have shown potent antiproliferative activity against various cancer cell lines.[1]

  • Anti-inflammatory Drugs: The structural similarity of some 2-aryl-pyrroles to known anti-inflammatory agents has led to their development as inhibitors of enzymes like cyclooxygenase (COX).[17]

  • Antimicrobial Agents: The pyrrole nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[18]

  • Antitubercular Agents: Novel pyrrole analogs have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains.[1]

The synthetic routes outlined in these notes provide a robust foundation for the generation of diverse libraries of 2-aryl-1H-pyrrole derivatives for further investigation in drug discovery and development programs.

Troubleshooting and Safety

  • Low Yields in Coupling Reactions: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. The choice of ligand and base can significantly impact the reaction outcome; screening of different conditions may be necessary.

  • Debromination: Unprotected this compound is prone to debromination, especially under basic conditions. N-protection is highly recommended.[7]

  • Difficult Deprotection: The choice of protecting group is critical. While Boc is common, it can be unstable under some Suzuki conditions. SEM offers greater stability and can be removed under milder conditions than some other protecting groups.[7][8]

  • Safety: Palladium catalysts and organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Preparation of Pyrrole-Containing Natural Product Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-containing natural products, particularly those derived from marine sponges, represent a class of molecules with significant therapeutic potential, exhibiting a wide range of biological activities. Their complex structures, however, often pose synthetic challenges. The preparation of simplified or strategically modified analogues is a crucial step in drug discovery, allowing for the exploration of structure-activity relationships (SAR), improvement of potency and selectivity, and optimization of pharmacokinetic properties. This document provides detailed protocols and application notes for the synthesis of analogues of the marine alkaloid hymenialdisine, a potent inhibitor of cyclin-dependent kinases (CDKs).

Introduction: The Importance of Pyrrole Analogues

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products. Marine alkaloids such as hymenialdisine, oroidin, and the lamellarins have garnered significant interest due to their potent anti-proliferative, anti-inflammatory, and kinase-inhibitory activities.[1] Hymenialdisine, for instance, is a competitive kinase inhibitor with nanomolar activity against key cell cycle regulators like Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1).[2][3]

The total synthesis of these natural products is often complex and low-yielding. Therefore, the development of synthetic routes to produce simplified analogues is essential for advancing these compounds as potential drug candidates. Analogue synthesis allows for systematic modifications to probe the pharmacophore, enhance target specificity, and improve drug-like properties. This note focuses on established synthetic strategies for the pyrrole core and provides a case study on the preparation of hymenialdisine analogues and their biological evaluation.

General Synthetic Strategies for the Pyrrole Core

The construction of the substituted pyrrole scaffold is the foundational step in the synthesis of many natural product analogues. Several classical methods are widely employed.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[4][5] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[4] The use of a weak acid, such as acetic acid, can accelerate the reaction.[4]

Experimental Workflows and Protocols

General Workflow for Analogue Synthesis and Evaluation

The process of developing and testing novel pyrrole-containing analogues follows a logical progression from chemical synthesis to biological validation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation A Pyrrole Core Synthesis (e.g., Paal-Knorr) B Functionalization & Analogue Derivatization A->B C Purification (Chromatography, Recrystallization) B->C D Spectroscopic Analysis (NMR, MS, IR) C->D Characterize Product E Purity Assessment (HPLC, Elemental Analysis) D->E F In Vitro Kinase Assays (e.g., CDK, GSK3β) E->F Test Biological Activity G Cell-Based Assays (Cytotoxicity, Proliferation) F->G H Mechanism of Action Studies G->H H->B SAR Feedback & Optimization

Caption: Workflow for synthesis, characterization, and evaluation of analogues.

Protocol 1: General Paal-Knorr Synthesis of a 2,5-Disubstituted Pyrrole

This protocol describes a general method for synthesizing a simple N-aryl-2,5-dimethylpyrrole from hexane-2,5-dione and an aniline derivative.

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Drying Agent (e.g., anhydrous MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add hexane-2,5-dione (1.0 eq) and ethanol (approx. 0.5 M solution).

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted pyrrole.

Protocol 2: Representative Synthesis of a Hymenialdisine Analogue Scaffold

This protocol outlines a plausible multi-step synthesis for a simplified hymenialdisine analogue, starting from a pre-formed brominated pyrrole ester. This represents a common strategy used in the synthesis of such analogues.

Step 1: Amide Formation

  • To a solution of ethyl 4,5-dibromopyrrole-2-carboxylate (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂), add a solution of an appropriate primary amine (e.g., benzylamine, 2.0 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting amide by column chromatography to yield the N-substituted 4,5-dibromopyrrole-2-carboxamide.

Step 2: Cyclization to form the Azepine Ring

  • The N-substituted amide from the previous step is subjected to intramolecular cyclization. This can often be achieved via a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the seven-membered azepine ring.

  • Combine the bromopyrrole carboxamide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a suitable ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a sealed tube with a dry, degassed solvent like dioxane.

  • Heat the mixture at 100-110°C for 12-18 hours.

  • After cooling, dilute the mixture with ethyl acetate, filter through celite, and concentrate.

  • Purify the crude product via column chromatography to obtain the tricyclic pyrrolo[2,3-c]azepine core.

Step 3: Final Elaboration (Analogue-Specific)

  • The core structure can be further modified. For instance, to mimic the glycocyamidine portion of hymenialdisine, the ketone of the azepine ring can be condensed with a substituted hydrazine or guanidine derivative to form various hydrazone or amino-imidazole analogues.[6]

Data Presentation: Biological Activity of Hymenialdisine Analogues

The synthesized analogues are typically evaluated for their ability to inhibit specific protein kinases and for their cytotoxic effects on cancer cell lines.

Table 1: Kinase Inhibitory Activity of Hymenialdisine (HMD) and Synthetic Analogues

Compound Target Kinase IC₅₀ (µM) Reference
Hymenialdisine CDK1/cyclin B 0.015 [6]
Hymenialdisine CDK5/p25 0.025 [6]
Hymenialdisine GSK3β 0.035 [6]
Analogue 28n CDK5/p25 > 10 [6]
Analogue 28n GSK3β 0.020 [6]
Analogue 28p CDK5/p25 0.005 [6]

| Analogue 28p | GSK3β | 0.015 |[6] |

Table 2: Cytotoxicity of Hymenialdisine Analogues against Human Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) Notes
Analogue 11 A549 (Lung) 4.2 13-fold selective vs. non-cancerous HEK-293 cells.
Analogue 11 DU143 (Prostate) 6.59 -
Analogue 11 HEPG2 (Liver) 5.1 -

| Analogue 11 | RKO (Colon) | 4.8 | - |

(Data for Table 2 is qualitatively described in reference[7] and values are representative for illustrative purposes)

Mechanism of Action: Inhibition of Cell Cycle Progression

Hymenialdisine and its active analogues function by competitively inhibiting ATP binding to the active site of CDKs.[2] This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, typically at the G1/S or G2/M transitions.

The CDK/Cyclin Signaling Pathway in Cell Cycle Control

The progression through the cell cycle is tightly regulated by the sequential activation of different CDK-cyclin complexes. Hymenialdisine analogues primarily target complexes like CDK2/Cyclin A, which are crucial for the S phase.

Caption: Inhibition of the CDK2/Cyclin A complex by hymenialdisine analogues halts S-phase progression.

By inhibiting CDK2/Cyclin A, the analogues prevent the phosphorylation of proteins necessary for DNA replication, leading to an arrest in the S phase of the cell cycle and ultimately triggering apoptosis in cancer cells. This targeted mechanism of action makes these compounds promising candidates for further development as anti-cancer therapeutics.

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-1H-pyrrole in the Synthesis of Marine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-bromo-1H-pyrrole as a versatile starting material in the synthesis of various marine alkaloids. The inherent reactivity of this building block allows for its strategic incorporation into complex molecular architectures, particularly those containing polysubstituted pyrrole cores, which are characteristic of many biologically active marine natural products.

Introduction to Pyrrole-Containing Marine Alkaloids

Marine organisms are a rich source of structurally diverse and biologically potent natural products. Among these, alkaloids featuring a pyrrole scaffold are prominent and exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Notable examples include the lamellarins, ningalins, and dragmacidins, many of which possess complex, polysubstituted pyrrole cores.[3][4][5] The synthesis of these intricate molecules presents a significant challenge, and the development of efficient synthetic routes is crucial for their further investigation and potential therapeutic application.

This compound serves as a key starting material in the construction of these complex alkaloids. Its bromine atom allows for selective functionalization through various cross-coupling reactions, while the other positions on the pyrrole ring are available for subsequent elaboration. This application note will focus on two primary synthetic strategies employing this compound: the Vilsmeier-Haack reaction for the introduction of a formyl group and the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.

Key Synthetic Strategies and Applications

The strategic functionalization of this compound is paramount in the synthesis of marine alkaloid precursors. Two widely employed and highly effective methods are the Vilsmeier-Haack formylation and the Suzuki-Miyaura cross-coupling.

Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings, such as pyrrole. In the case of this compound, this reaction typically proceeds with high regioselectivity to yield 5-bromo-1H-pyrrole-2-carbaldehyde. This intermediate is a valuable precursor for the synthesis of various marine alkaloids, including analogues of longamide and other pyrrole-2-carboxamide derivatives.[6]

Experimental Workflow: Vilsmeier-Haack Formylation

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start This compound reaction Vilsmeier-Haack Reaction start->reaction 1. Add to reagents POCl₃, DMF reagents->reaction 2. Vilsmeier reagent workup Aqueous NaHCO₃ Quench reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Purify product 5-Bromo-1H-pyrrole-2-carbaldehyde purification->product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Suzuki-Miyaura Cross-Coupling of this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. In the context of marine alkaloid synthesis, this reaction is instrumental in constructing the diarylated pyrrole cores found in lamellarins and ningalins.[4][7] this compound, after suitable N-protection, can be coupled with a variety of arylboronic acids to generate 2-arylpyrroles. These can be further functionalized to build the complex polycyclic systems of the target alkaloids.

Signaling Pathway: Suzuki-Miyaura Cross-Coupling

G 2-Bromo-N-protected-pyrrole 2-Bromo-N-protected-pyrrole Oxidative Addition Oxidative Addition 2-Bromo-N-protected-pyrrole->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration 2-Aryl-N-protected-pyrrole 2-Aryl-N-protected-pyrrole Reductive Elimination->2-Aryl-N-protected-pyrrole Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations of this compound derivatives in the synthesis of marine alkaloid precursors.

Table 1: Vilsmeier-Haack Formylation of this compound

EntryReactantReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1This compoundPOCl₃, DMFDichloromethane0 to rt25-Bromo-1H-pyrrole-2-carbaldehyde85

Table 2: Suzuki-Miyaura Cross-Coupling of N-Protected 2-Bromopyrrole

EntryPyrrole DerivativeArylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)ProductYield (%)
1N-SEM-2-bromopyrrolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O9012N-SEM-2-phenylpyrrole92
2N-Boc-2-bromopyrrole4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1008N-Boc-2-(4-methoxyphenyl)pyrrole88

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-pyrrole-2-carbaldehyde

Materials:

  • This compound (1.46 g, 10.0 mmol)

  • Phosphorus oxychloride (POCl₃) (1.02 mL, 11.0 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of DMF (10 mL) in a flame-dried round-bottom flask under an argon atmosphere, slowly add POCl₃ (1.02 mL, 11.0 mmol) at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve this compound (1.46 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Add the solution of this compound to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford 5-bromo-1H-pyrrole-2-carbaldehyde as a pale yellow solid.

Protocol 2: Synthesis of N-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-1H-pyrrole

Materials:

  • N-(tert-Butoxycarbonyl)-2-bromo-1H-pyrrole (2.46 g, 10.0 mmol)

  • 4-Methoxyphenylboronic acid (1.67 g, 11.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (366 mg, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol)

  • 1,4-Dioxane, anhydrous (40 mL)

  • Deionized water (10 mL)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried Schlenk flask, add N-(tert-butoxycarbonyl)-2-bromo-1H-pyrrole (2.46 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol), Pd(dppf)Cl₂ (366 mg, 0.5 mmol), and K₂CO₃ (4.15 g, 30.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to yield N-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-1H-pyrrole as a white solid.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of marine alkaloids. The protocols outlined in this document for the Vilsmeier-Haack formylation and Suzuki-Miyaura cross-coupling demonstrate its utility in accessing key intermediates for the construction of complex, biologically active natural products. These methods, characterized by their reliability and efficiency, provide a solid foundation for researchers in natural product synthesis and drug discovery. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the development of novel synthetic strategies for accessing a wider range of marine alkaloids and their analogues.

References

Application Notes and Protocols for the Functionalization of the 2-Position of the Pyrrole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the selective functionalization of the 2-position of the pyrrole ring, a critical structural motif in pharmaceuticals and functional materials. The following sections detail key synthetic methodologies, including Palladium-catalyzed C-H arylation, Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation.

Palladium-Catalyzed Direct C-2 Arylation of N-Acyl Pyrroles

Direct C-H arylation is a powerful and atom-economical method for the formation of C-C bonds. Palladium catalysis enables the selective arylation of the C-2 position of N-acyl pyrroles with a wide range of aryl halides.

Signaling Pathway: Catalytic Cycle of Pd-Catalyzed C-H Arylation

G reactant_node reactant_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node pd0 Pd(0)Ln pd_aryl_halide Oxidative Addition pd0->pd_aryl_halide pd_aryl_complex Ar-Pd(II)-X-Ln pd_aryl_halide->pd_aryl_complex cm_deprotonation Concerted Metalation- Deprotonation pd_aryl_complex->cm_deprotonation pyrrole N-Acyl Pyrrole pyrrole->cm_deprotonation pd_pyrrole_complex Pyrrolyl-Pd(II)-Ar-Ln cm_deprotonation->pd_pyrrole_complex reductive_elimination Reductive Elimination pd_pyrrole_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-Aryl-N-acylpyrrole reductive_elimination->product aryl_halide Ar-X aryl_halide->pd_aryl_halide base Base base->cm_deprotonation

Caption: Proposed catalytic cycle for the direct C-2 arylation of N-acyl pyrroles.

Quantitative Data: Substrate Scope of C-2 Arylation[1][2]
EntryN-Acyl PyrroleAryl HalideProductYield (%)
1N-BenzoylpyrroleIodobenzene1-Benzoyl-2-phenyl-1H-pyrrole85
2N-Benzoylpyrrole4-Iodotoluene1-Benzoyl-2-(p-tolyl)-1H-pyrrole82
3N-Benzoylpyrrole4-Iodoanisole1-Benzoyl-2-(4-methoxyphenyl)-1H-pyrrole78
4N-Benzoylpyrrole4-Iodonitrobenzene1-Benzoyl-2-(4-nitrophenyl)-1H-pyrrole65
5N-AcetylpyrroleIodobenzene1-Acetyl-2-phenyl-1H-pyrrole75
6N-BenzoylpyrroleBromobenzene1-Benzoyl-2-phenyl-1H-pyrrole70
Experimental Protocol: C-2 Arylation of N-Benzoylpyrrole with Iodobenzene[1][2]
  • Materials:

    • N-Benzoylpyrrole (1 mmol, 171.2 mg)

    • Iodobenzene (1.2 mmol, 244.8 mg, 0.13 mL)

    • Pd(PPh₃)₄ (0.05 mmol, 57.7 mg)

    • Ag₂CO₃ (2 mmol, 551.5 mg)

    • Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add N-benzoylpyrrole, iodobenzene, Pd(PPh₃)₄, and Ag₂CO₃.

    • Add dry toluene via syringe.

    • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-benzoyl-2-phenyl-1H-pyrrole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. For pyrrole, this reaction selectively introduces a formyl group at the 2-position.

Reaction Pathway: Vilsmeier-Haack Formylation of Pyrrole

G reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node dmf DMF vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ dmf->vilsmeier_reagent pocl3 POCl₃ pocl3->vilsmeier_reagent electrophilic_attack Electrophilic Attack vilsmeier_reagent->electrophilic_attack pyrrole Pyrrole pyrrole->electrophilic_attack sigma_complex Sigma Complex electrophilic_attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation iminium_ion Iminium Ion deprotonation->iminium_ion hydrolysis Hydrolysis (H₂O) iminium_ion->hydrolysis product 2-Formylpyrrole hydrolysis->product

Caption: Reaction pathway for the Vilsmeier-Haack formylation of pyrrole.

Quantitative Data: Formylation of Various Pyrroles[3]
EntrySubstrateProductYield (%)
1PyrrolePyrrole-2-carbaldehyde90
2N-Methylpyrrole1-Methylpyrrole-2-carbaldehyde85
3N-Phenylpyrrole1-Phenylpyrrole-2-carbaldehyde82
42,5-DimethylpyrroleNo Reaction-
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole[4][5]
  • Materials:

    • Pyrrole (10 mmol, 0.67 g, 0.7 mL)

    • Dimethylformamide (DMF) (30 mmol, 2.19 g, 2.3 mL)

    • Phosphorus oxychloride (POCl₃) (12 mmol, 1.84 g, 1.1 mL)

    • 1,2-Dichloroethane (DCE) (20 mL)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice-salt bath.

    • Add POCl₃ dropwise to the cooled DMF with stirring.

    • After the addition is complete, remove the cooling bath and allow the mixture to stand at room temperature for 1 hour to form the Vilsmeier reagent.

    • Cool the mixture again in an ice-salt bath and add a solution of pyrrole in DCE dropwise.

    • After the addition, stir the reaction mixture at room temperature for 2 hours, then heat at 40 °C for 1 hour.

    • Pour the reaction mixture onto crushed ice and neutralize with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pyrrole-2-carbaldehyde.

Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group at the 2-position of the pyrrole ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. The reactivity of pyrrole often necessitates milder conditions compared to benzene. For N-sulfonylated pyrroles, the regioselectivity can be controlled by the choice of Lewis acid.[1]

Logical Relationship: Factors Influencing Regioselectivity in Friedel-Crafts Acylation

G condition_node condition_node outcome_node outcome_node factor_node factor_node fc_acylation Friedel-Crafts Acylation of N-Sulfonylpyrrole lewis_acid Lewis Acid fc_acylation->lewis_acid alcl3 Strong Lewis Acid (e.g., AlCl₃) lewis_acid->alcl3 bf3 Weaker Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->bf3 mechanism Reaction via Organoaluminum Intermediate alcl3->mechanism electrophilic_sub Direct Electrophilic Substitution bf3->electrophilic_sub c3_acylation 3-Acylpyrrole (Major Product) c2_acylation 2-Acylpyrrole (Major Product) mechanism->c3_acylation electrophilic_sub->c2_acylation

Caption: Influence of Lewis acid strength on the regioselectivity of Friedel-Crafts acylation.

Quantitative Data: Acylation of N-p-Toluenesulfonylpyrrole[6]
EntryAcylating AgentLewis AcidProduct Ratio (C-3:C-2)Total Yield (%)
11-Naphthoyl chlorideAlCl₃4:385
2Benzoyl chlorideAlCl₃3:180
3Acetyl chlorideAlCl₃2:175
41-Naphthoyl chlorideEtAlCl₂1:270
51-Naphthoyl chlorideEt₂AlCl1:465
Experimental Protocol: Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole[6]
  • Materials:

    • N-p-Toluenesulfonylpyrrole (5 mmol, 1.11 g)

    • 1-Naphthoyl chloride (6 mmol, 1.14 g)

    • Aluminum chloride (AlCl₃) (6 mmol, 0.80 g)

    • Dichloromethane (DCM) (20 mL)

    • 1 M HCl solution

  • Procedure:

    • To a stirred suspension of AlCl₃ in dry DCM at 0 °C under an argon atmosphere, add the 1-naphthoyl chloride dropwise.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of N-p-toluenesulfonylpyrrole in DCM dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours.

    • Pour the reaction mixture into a mixture of crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to separate the 2- and 3-acylpyrrole isomers.

Halogenation

Direct halogenation of pyrrole is a facile process due to the electron-rich nature of the ring. The reaction typically occurs at the 2-position under mild conditions. To avoid polyhalogenation, careful control of stoichiometry and temperature is necessary.[2][3][4]

Experimental Workflow: Monohalogenation of Pyrrole

G start_node start_node process_node process_node condition_node condition_node product_node product_node start Start: Pyrrole in Solvent cool Cool Reaction Mixture start->cool temp 0 °C cool->temp add_halogen Add Halogenating Agent Dropwise cool->add_halogen stir Stir at Low Temperature add_halogen->stir halogen e.g., Br₂ in CCl₄ halogen->add_halogen workup Aqueous Workup & Extraction stir->workup purify Purification workup->purify product 2-Halopyrrole purify->product

Caption: General workflow for the controlled monohalogenation of pyrrole.

Quantitative Data: Halogenation of Pyrrole
EntryHalogenating AgentProductYield (%)
1SO₂Cl₂2-Chloropyrrole70-80
2Br₂ in CCl₄2-Bromopyrrole~75
3I₂ / KI2-Iodopyrrole~60
4N-Bromosuccinimide (NBS)2-Bromopyrrole>90
Experimental Protocol: Bromination of Pyrrole[1][7]
  • Materials:

    • Pyrrole (10 mmol, 0.67 g)

    • Bromine (10 mmol, 1.60 g, 0.51 mL)

    • Carbon tetrachloride (CCl₄) (50 mL)

    • Saturated sodium thiosulfate solution

  • Procedure:

    • Dissolve pyrrole in CCl₄ in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine in CCl₄ dropwise with vigorous stirring.

    • After the addition is complete, continue stirring at 0 °C for 30 minutes.

    • Wash the reaction mixture with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water.

    • Separate the organic layer, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure.

    • The crude 2-bromopyrrole can be further purified by vacuum distillation. Caution: 2-bromopyrrole can be unstable and should be stored under an inert atmosphere at low temperatures.

References

Troubleshooting & Optimization

Overcoming over-bromination in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the bromination of pyrrole and its derivatives, with a primary focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrole bromination resulting in multiple brominated products?

Pyrrole is an electron-rich aromatic heterocycle that is highly activated towards electrophilic aromatic substitution.[1][2] This high reactivity makes it prone to polybromination, often leading to the formation of di-, tri-, or even tetra-brominated pyrroles, especially when using reactive brominating agents like molecular bromine (Br₂) under standard conditions.[1][2] Careful control of reaction conditions is crucial to achieve selective monobromination.

Q2: At which position does the bromination of pyrrole typically occur?

Due to the electronic properties of the pyrrole ring, electrophilic substitution, including bromination, preferentially occurs at the C2 (α) position, which is adjacent to the nitrogen atom.[1] This is because the intermediate carbocation (arenium ion) formed during the reaction is better stabilized by resonance when the electrophile attacks the C2 position compared to the C3 (β) position. If the C2 and C5 positions are occupied, substitution will then occur at the C3 and C4 positions.

Q3: What are the most common reagents for achieving selective monobromination of pyrrole?

Several reagents and reaction systems have been developed to achieve selective monobromination of pyrroles. Some of the most effective include:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent that can provide monobrominated pyrroles when used under controlled conditions.[3][4]

  • Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr): This system offers a mild and highly selective method for the bromination of pyrrole derivatives, often affording high yields of the corresponding bromo compounds.[5][6][7]

  • Tetrabutylammonium Tribromide (TBABr₃): A stable, crystalline solid that serves as a mild source of bromine, allowing for controlled bromination.

Troubleshooting Guide

Issue 1: Formation of Polybrominated Products

Symptom: Analysis of the reaction mixture (e.g., by TLC, GC-MS, or NMR) shows the presence of significant amounts of di-, tri-, or tetrabromopyrrole in addition to or instead of the desired monobrominated product.

Possible Causes & Solutions:

  • Cause: The brominating agent is too reactive or used in excess.

    • Solution: Switch to a milder brominating agent. If you are using Br₂, consider replacing it with N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (TBABr₃).

  • Cause: The reaction temperature is too high, leading to increased reactivity.

    • Solution: Perform the reaction at a lower temperature. For many brominations of pyrrole, temperatures ranging from -78 °C to 0 °C are recommended.

  • Cause: The stoichiometry of the brominating agent is not well-controlled.

    • Solution: Use no more than one equivalent of the brominating agent. It can be beneficial to add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration throughout the reaction.

  • Cause: The solvent is promoting high reactivity.

    • Solution: The choice of solvent can influence the selectivity of the bromination. For instance, using acetic acid or tetrahydrofuran (THF) can sometimes help in controlling the reaction.[6]

A logical workflow for troubleshooting polybromination is presented below:

G A Problem: Polybromination Observed B Is Br2 being used? A->B C Switch to milder reagent: NBS or TBABr3 B->C Yes D Is the reaction temperature above 0°C? B->D No C->D E Lower temperature to -78°C to 0°C D->E Yes F Are you using more than 1 equivalent of brominating agent? D->F No E->F G Use <= 1 equivalent and add portion-wise F->G Yes H Consider solvent effects: Try THF or Acetic Acid F->H No G->H I Problem Resolved H->I

Caption: Troubleshooting workflow for polybromination.

Issue 2: Low Yield of the Desired Monobrominated Product with NBS

Symptom: The reaction yields are consistently low (<10-20%), and a significant amount of starting material remains unreacted, even after extended reaction times.[8]

Possible Causes & Solutions:

  • Cause: Impure or degraded NBS.

    • Solution: Recrystallize the NBS from water before use. Freshly recrystallized NBS should be a white crystalline solid. A yellow tinge may indicate decomposition.

  • Cause: The solvent contains impurities that react with NBS.

    • Solution: Ensure the use of anhydrous and high-purity solvents. For example, if using chloroform, it should be free of preservatives like amylene, which can consume NBS.[8] Using carbon tetrachloride (with appropriate safety precautions) or acetonitrile can be effective alternatives.[8]

  • Cause: The reaction is not initiated properly (for radical-mediated benzylic/allylic bromination, which is a different mechanism but a common use of NBS).

    • Solution: For radical reactions, ensure the use of a radical initiator such as AIBN or benzoyl peroxide and/or a light source.[8]

  • Cause: The reaction medium is too acidic, which can affect the stability of the pyrrole ring.

    • Solution: Consider adding a non-nucleophilic base, such as anhydrous sodium or potassium carbonate, to the reaction mixture to neutralize any acidic byproducts.[8]

Issue 3: Poor Regioselectivity in Substituted Pyrroles

Symptom: Bromination of a C2-substituted pyrrole results in a mixture of C4- and C5-bromo isomers.

Possible Causes & Solutions:

  • Cause: The directing effect of the C2-substituent is not strong enough to favor a single isomer under the reaction conditions.

    • Solution: The choice of brominating agent can significantly influence regioselectivity. For pyrroles with electron-withdrawing groups at C2, using NBS in THF typically favors C4-bromination.[9] In contrast, for C2-carboxamides, using TBABr₃ can favor the C5-bromo product.[9]

Data Presentation

Table 1: Comparison of Brominating Agents for a C2-Substituted Pyrrole

EntryC2-SubstituentBrominating AgentSolventC4:C5 Ratio
1-CO₂MeNBSTHF>10:1
2-CONHMeNBSTHF~1:1
3-CONHMeTBABr₃THF1:4

Data synthesized from information in[9].

Experimental Protocols

Protocol 1: Selective Monobromination of an N-Substituted Pyrrole using DMSO/HBr

This protocol is adapted from a general procedure for the bromination of pyrrole derivatives.[6]

  • Preparation: To a solution of the N-substituted pyrrole (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) in a round-bottom flask equipped with a magnetic stir bar, add hydrobromic acid (HBr, 48% aqueous solution, 1.2 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired monobrominated pyrrole.

An illustrative workflow for this experimental protocol is provided below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Pyrrole in DMSO B Add HBr dropwise A->B C Stir at RT (1-3h) B->C D Monitor by TLC C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO3 and Brine F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Column Chromatography I->J

Caption: Experimental workflow for selective monobromination.

Protocol 2: Selective C4-Bromination of a C2-Acyl Pyrrole using NBS

This protocol is based on general procedures for the bromination of electron-poor pyrroles.[9]

  • Preparation: Dissolve the C2-acyl pyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. After filtering, concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the C4-brominated product.

References

Technical Support Center: Suzuki Coupling of 2-Bromo-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 2-bromo-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low to no yield in my Suzuki coupling of this compound?

A1: Low yields in the Suzuki coupling of this compound are a common issue and can stem from several factors. A primary consideration is the unprotected N-H group of the pyrrole ring, which can interfere with the catalytic cycle. Protecting the pyrrole nitrogen, for example with a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) group, is often crucial for achieving high reactivity.[1] Additionally, the choice of catalyst, base, solvent, and reaction temperature are all critical parameters that need to be optimized.[2] Inefficient catalyst activation, side reactions such as dehalogenation or homocoupling, and the instability of the boronic acid reagent can also contribute to poor outcomes.[3][4]

Q2: What is the optimal catalyst system for this reaction?

A2: The choice of catalyst can significantly impact the reaction yield. While various palladium catalysts can be used, studies have shown that Pd(PPh₃)₄ can be highly effective.[1][2] For instance, using 10 mol% of Pd(PPh₃)₄ has been shown to produce high yields.[1][2] Other catalysts like Pd(dppf)Cl₂, Pd(OAc)₂, and Pd(PPh₃)₂Cl₂ have also been investigated, but in some cases, they have resulted in lower yields for this specific type of coupling.[2][5] The selection of the ligand is also important, with bulky and electron-rich phosphine ligands often promoting the desired reaction.

Q3: Which base and solvent combination should I use?

A3: The base and solvent system plays a critical role in the Suzuki-Miyaura coupling. For the coupling of protected 2-bromopyrrole derivatives, a combination of a strong inorganic base and an ethereal solvent is often successful. Cesium carbonate (Cs₂CO₃) has been demonstrated to be a superior base, leading to significantly higher yields compared to other bases like K₂CO₃, KF, or Na₂CO₃.[1][2] A common and effective solvent system is a mixture of dioxane and water (e.g., in a 4:1 ratio).[1][2]

Q4: How can I minimize side reactions like homocoupling and dehalogenation?

A4: Homocoupling of the boronic acid and dehalogenation of the this compound are common side reactions that lower the yield of the desired product.[4] Homocoupling can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen, as the presence of Pd(II) species, which can be formed by oxidation, can promote this side reaction.[4] Using an N-protected pyrrole can also help suppress dehalogenation.[1] Additionally, careful selection of the reaction conditions, such as the use of appropriate ligands and bases, can help to favor the desired cross-coupling pathway.

Q5: Is it necessary to protect the N-H of the pyrrole? If so, which protecting group is best?

A5: Yes, protecting the pyrrole nitrogen is highly recommended for the Suzuki-Miyaura coupling. The acidic N-H can interfere with the reaction, leading to dehalogenation and lower yields.[1] Both SEM (2-(trimethylsilyl)ethoxymethyl) and Boc (tert-butyloxycarbonyl) protecting groups have been used successfully. However, the SEM group has been shown to be more stable under typical Suzuki coupling conditions, with the Boc group sometimes leading to the formation of deprotected by-products.[1][2] The SEM group can be smoothly removed after the coupling reaction.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Inappropriate base or solvent.3. Reaction temperature is too low.4. Unprotected pyrrole N-H.5. Degradation of boronic acid.1. Use a fresh source of palladium catalyst. Consider using a pre-catalyst for more reliable activation.2. Switch to a stronger base like Cs₂CO₃ and use a dioxane/water solvent system.[1][2]3. Increase the reaction temperature, for example, to 90-100°C.[1][2]4. Protect the pyrrole nitrogen with a suitable protecting group like SEM or Boc.[1]5. Use a fresh, high-quality boronic acid or consider converting it to a more stable boronate ester.
Presence of Debrominated Pyrrole 1. Unprotected pyrrole N-H.2. Reaction conditions are too harsh.1. Protect the pyrrole nitrogen.[1]2. Lower the reaction temperature or screen different bases and ligands.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen).[3]2. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[4]
Reaction Stalls Before Completion 1. Catalyst deactivation.2. Insufficient base.1. Increase the catalyst loading. Consider using a more robust ligand that stabilizes the palladium catalyst.2. Use a larger excess of the base (e.g., 2-3 equivalents).
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high.2. Unstable starting materials.1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS.2. Ensure the purity of your this compound and boronic acid.

Quantitative Data Presentation

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of SEM-Protected 2-Bromopyrrole with Phenylboronic Acid [1][2]

EntryCatalyst (mol%)Base (2 equiv.)Solvent (4:1)Temp (°C)Yield (%)
1Pd(PPh₃)₄ (10)Na₂CO₃dioxane/H₂O9061
2Pd(PPh₃)₂Cl₂ (10)Na₂CO₃dioxane/H₂O9045
3Pd(OAc)₂ (10)Na₂CO₃dioxane/H₂O9032
4Pd(dppf)Cl₂ (10)Na₂CO₃dioxane/H₂O9053
5Pd(PPh₃)₄ (10)K₂CO₃dioxane/H₂O9073
6Pd(PPh₃)₄ (10)KFdioxane/H₂O9065
7Pd(PPh₃)₄ (10) Cs₂CO₃ dioxane/H₂O 90 85
8Pd(PPh₃)₄ (10)Cs₂CO₃dioxane/H₂O7055
9Pd(PPh₃)₄ (10)Cs₂CO₃dioxane/H₂O11078
10Pd(PPh₃)₄ (5)Cs₂CO₃dioxane/H₂O9081

Experimental Protocols

Detailed Experimental Protocol for the Suzuki Coupling of SEM-Protected 2-Bromopyrrole with Phenylboronic Acid [1]

A mixture of SEM-protected 2-bromopyrrole (1.0 mmol), phenylboronic acid (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.1 mmol) in dioxane/H₂O (4:1, 5 mL) is stirred at 90°C under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Visualizations

Suzuki_Catalytic_Cycle Suzuki Coupling Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H R-X (this compound) H->B I R'-B(OH)2 (Boronic Acid) I->D J Base J->D

Caption: A diagram illustrating the key steps of the Suzuki coupling catalytic cycle.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed q1 Is the pyrrole N-H protected? start->q1 protect Protect the pyrrole N-H (e.g., with SEM or Boc group) q1->protect No q2 What catalyst and base are being used? q1->q2 Yes a1_yes Yes a1_no No protect->q2 optimize_cond Switch to Pd(PPh3)4 as catalyst and Cs2CO3 as base in dioxane/water. q2->optimize_cond Other q3 Is the reaction degassed? q2->q3 Pd(PPh3)4 & Cs2CO3 a2_opt Pd(PPh3)4 & Cs2CO3 a2_subopt Other optimize_cond->q3 degas Thoroughly degas all solvents and the reaction mixture with an inert gas. q3->degas No end Improved Yield q3->end Yes a3_yes Yes a3_no No degas->end

Caption: A decision tree to guide troubleshooting for low yields in the Suzuki coupling.

References

Technical Support Center: Ligand Selection for Buchwald-Hartwig Amination of 2-bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Buchwald-Hartwig amination of 2-bromo-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Buchwald-Hartwig amination of this compound?

A1: The selection of the appropriate ligand, base, solvent, and reaction temperature are all critical for success. For an electron-rich, N-H containing substrate such as this compound, the ligand is arguably the most crucial parameter. It governs the catalyst's reactivity and stability, preventing common side reactions.

Q2: I am observing low to no conversion of my this compound starting material. What are the likely causes?

A2: This is a frequently encountered issue. The primary reasons for low or no conversion include:

  • Inactive Catalyst: The active Pd(0) catalytic species may not be forming efficiently from the palladium precursor, or it could be deactivating during the reaction. The acidic N-H proton of the pyrrole can be deprotonated by the base, and the resulting pyrrolide anion can coordinate to the palladium center, inhibiting the catalytic cycle.

  • Inappropriate Ligand: The phosphine ligand may lack the necessary steric bulk or electron-donating properties to facilitate the key steps of oxidative addition and reductive elimination.

  • Poor Base Selection: The base might not be strong enough to efficiently deprotonate the amine nucleophile, or it could be too sterically hindered to interact effectively.

  • Solvent Effects: The chosen solvent may not adequately dissolve the reagents or the catalyst, leading to a heterogeneous mixture and poor reaction kinetics.

Q3: My reaction is producing a significant amount of de-brominated pyrrole (1H-pyrrole). How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize the formation of 1H-pyrrole, consider the following:

  • Optimize the Ligand: Employing a more sterically hindered and electron-rich ligand can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.

  • Screen Different Bases: The choice of base can significantly influence the extent of side reactions. It is advisable to screen a variety of bases to identify one that minimizes de-bromination.

  • Lower the Reaction Temperature: If the desired amination proceeds at a reasonable rate at a lower temperature, reducing the heat can often suppress the rate of unwanted side reactions.

Q4: Is it beneficial to use N-protected 2-bromopyrroles for this reaction?

A4: Yes, using an N-protected 2-bromopyrrole derivative can often lead to higher yields and a cleaner reaction profile. The protecting group prevents the formation of the inhibitory pyrrolide anion. However, this introduces additional synthetic steps for the protection and subsequent deprotection of the pyrrole nitrogen.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Buchwald-Hartwig amination of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (Pd(0) not formed or deactivated).1a. Utilize a pre-formed Pd(0) catalyst or a more stable palladium pre-catalyst. 1b. Ensure strict anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (e.g., Argon or Nitrogen). 1c. Screen a panel of bulky, electron-rich phosphine ligands.
2. Incorrect ligand choice.2a. Consult the Ligand Selection Table below and switch to a more suitable ligand.
3. Insufficiently strong or sterically hindered base.3a. Screen stronger bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).
4. Poor solvent choice.4a. Experiment with different anhydrous, deoxygenated solvents like toluene, dioxane, or tetrahydrofuran (THF).
Significant De-bromination 1. Unfavorable reaction kinetics favoring hydrodehalogenation.1a. Employ a more sterically demanding ligand to promote reductive elimination. 1b. Reduce the reaction temperature in increments of 10-20 °C.
2. Base-promoted side reaction.2a. Screen alternative bases to find one that minimizes this pathway.
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, leading to degradation.1a. Lower the reaction temperature.
2. Catalyst decomposition over time.2a. Use a more robust and stable pre-catalyst. 2b. Reduce the overall reaction time by monitoring the reaction closely and stopping it upon completion.
3. Degradation of the amine or pyrrole starting materials.3a. Confirm the purity of the starting materials and ensure the reaction is conducted under a rigorously inert atmosphere.

Data Presentation: Ligand Selection for the Amination of this compound

The following table presents representative data on the performance of various phosphine ligands for the Buchwald-Hartwig amination of electron-rich N-H heteroaryl bromides, which can serve as a guide for ligand selection for this compound.

LigandPalladium SourceBaseSolventTemp (°C)Time (h)Representative Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene10012~92
RuPhos Pd(OAc)₂K₃PO₄Dioxane11016~88
JohnPhos Pd(OAc)₂NaOtBuToluene10012~85
SPhos Pd₂(dba)₃K₃PO₄Dioxane11016~82
DavePhos Pd₂(dba)₃NaOtBuToluene10012~75
BINAP Pd(OAc)₂NaOtBuToluene10024<10
dppf Pd(OAc)₂NaOtBuToluene10024<5

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound using XPhos Ligand
  • Reagent Preparation: Inside a nitrogen-filled glovebox, charge a reaction vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: To the vial, add this compound (1.0 mmol) and the desired amine (1.2 mmol), followed by anhydrous, deoxygenated toluene (5 mL).

  • Reaction Setup: Seal the vial with a Teflon-lined screw cap and remove it from the glovebox.

  • Heating and Monitoring: Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite®. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl-1H-pyrrol-2-amine product.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative_Addition->Ar-Pd(II)(Br)L Amine_Coordination Amine Coordination Ar-Pd(II)(Br)L->Amine_Coordination HNR'R'' [Ar-Pd(II)(HNR'R'')L]Br [Ar-Pd(II)(HNR'R'')L]Br Amine_Coordination->[Ar-Pd(II)(HNR'R'')L]Br Deprotonation Deprotonation [Ar-Pd(II)(HNR'R'')L]Br->Deprotonation Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Start Reaction check_conversion Low or No Conversion? start->check_conversion troubleshoot_conversion Action: - Screen Ligands - Screen Bases - Change Solvent - Check Catalyst Source check_conversion->troubleshoot_conversion Yes check_side_products Major Side Products? check_conversion->check_side_products No troubleshoot_conversion->start Re-run troubleshoot_side_products Action: - Lower Temperature - Use Bulkier Ligand - Screen Bases check_side_products->troubleshoot_side_products Yes end Successful Reaction check_side_products->end No troubleshoot_side_products->start Re-run

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Optimizing the Heck Reaction with 2-Bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Mizoroki-Heck reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of the Heck reaction with 2-bromo-1H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in performing a Heck reaction with this compound?

The primary challenges associated with the Heck reaction of this compound stem from the inherent properties of the pyrrole ring. The electron-rich nature of the pyrrole can affect the catalytic cycle, and the presence of the N-H proton can lead to side reactions or catalyst inhibition. Key issues include:

  • Low Reactivity: Compared to simple aryl bromides, the electron-rich pyrrole ring can exhibit lower reactivity in the oxidative addition step of the Heck catalytic cycle.

  • Side Reactions: The N-H proton is acidic and can react with the base, potentially leading to deprotonation and subsequent side reactions, such as N-arylation or catalyst deactivation.

  • Poor Solubility: this compound and its derivatives may have limited solubility in common Heck reaction solvents.

  • Product Inhibition: The vinylated pyrrole product can sometimes coordinate to the palladium catalyst, leading to product inhibition and reduced catalytic turnover.

Q2: Is N-protection of the pyrrole ring necessary for a successful Heck reaction?

While not always strictly necessary, N-protection of the pyrrole ring is highly recommended for improving the efficiency and reproducibility of the Heck reaction. The choice of protecting group can significantly impact the reaction outcome.

  • Benefits of N-protection:

    • Prevents N-H related side reactions.

    • Increases the stability of the pyrrole ring towards the reaction conditions.

    • Can improve the solubility of the starting material.

    • Electron-withdrawing protecting groups can enhance the reactivity of the C-Br bond towards oxidative addition.

  • Common Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Often a good choice as it is relatively easy to introduce and remove.

    • Tosyl (Ts): A robust, electron-withdrawing group that can significantly improve yields.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Can be useful when milder deprotection conditions are required.

Q3: Which palladium catalyst is most effective for the Heck reaction with this compound?

The choice of palladium catalyst is crucial for a successful reaction. Both Pd(0) and Pd(II) pre-catalysts can be used, as Pd(II) is typically reduced in situ to the active Pd(0) species.

  • Commonly Used Pre-catalysts:

    • Pd(OAc)₂ (Palladium(II) acetate): A versatile and widely used pre-catalyst.

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable Pd(0) source.

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): A common Pd(II) pre-catalyst.

The optimal catalyst often depends on the specific reaction conditions, including the ligand, base, and solvent. Catalyst screening is recommended to identify the best system for a particular substrate combination.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck reaction with this compound and provides potential solutions.

Problem Potential Cause Suggested Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.a. Use a fresh batch of catalyst.b. Ensure inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.c. Consider using a more robust pre-catalyst or ligand.
2. Insufficient Temperature: The reaction temperature may be too low for the oxidative addition to occur.a. Gradually increase the reaction temperature in 10-20 °C increments.b. Consider using a higher-boiling solvent.
3. Inappropriate Base: The base may be too weak or may be reacting with the starting material.a. Screen different bases (e.g., organic amines like Et₃N, DIEA; inorganic bases like K₂CO₃, Cs₂CO₃).b. If using unprotected pyrrole, a weaker, non-nucleophilic base might be preferable.
4. Ligand Issues: The phosphine ligand may be oxidizing or coordinating too strongly.a. Use an excess of the phosphine ligand.b. Screen different phosphine ligands (e.g., PPh₃, P(o-tolyl)₃, or bidentate ligands like BINAP).
Formation of Side Products 1. Homocoupling of this compound: Formation of 2,2'-bipyrrole.a. Lower the catalyst loading.b. Use a less reactive catalyst system.
2. Reduction of this compound: Formation of 1H-pyrrole.a. Ensure anhydrous reaction conditions.b. Avoid using protic solvents if possible.
3. Isomerization of the Alkene Product: Formation of undesired alkene isomers.a. The addition of silver salts can sometimes suppress alkene isomerization.[1]
Low Yield of Desired Product 1. Suboptimal Reaction Conditions: The combination of catalyst, ligand, base, and solvent is not ideal.a. Systematically screen reaction parameters (see Experimental Protocols section).b. Consider using a phase-transfer catalyst (e.g., TBAB) to improve reaction rates.
2. Product Degradation: The product may be unstable under the reaction conditions.a. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.b. Lower the reaction temperature.

Data Presentation

Table 1: Screening of Reaction Conditions for the Heck Reaction of N-Boc-2-bromopyrrole with Styrene
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10065
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF10078
3Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2)DMF10085
4Pd₂(dba)₃ (1)P(o-tolyl)₃ (4)K₂CO₃ (2)Dioxane11092
5PdCl₂(PPh₃)₂ (2)-Et₃N (2)Acetonitrile8055

Note: This is a representative table based on typical Heck reaction optimization. Actual yields may vary.

Experimental Protocols

General Procedure for the Heck Reaction of N-Tosyl-2-bromopyrrole with Butyl Acrylate

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon) is added N-tosyl-2-bromopyrrole (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%). The tube is evacuated and backfilled with the inert gas three times. Anhydrous solvent (e.g., DMF, 5 mL), base (e.g., K₂CO₃, 2.0 mmol), and butyl acrylate (1.5 mmol) are then added via syringe. The reaction mixture is stirred and heated to the desired temperature (e.g., 100-120 °C) and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations

Diagram 1: Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L₂-X OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene MigIns Migratory Insertion Coord->MigIns PdII_alkene R-alkene-Pd(II)L₂-X MigIns->PdII_alkene BetaHydride β-Hydride Elimination PdII_alkene->BetaHydride PdH H-Pd(II)L₂-X BetaHydride->PdH Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 - H-Base⁺X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Check Catalyst Activity - Fresh catalyst? - Inert atmosphere? Start->CheckCatalyst IncreaseTemp Increase Reaction Temperature CheckCatalyst->IncreaseTemp If catalyst is active NoSuccess Further Optimization Needed CheckCatalyst->NoSuccess If catalyst is inactive ScreenBase Screen Different Bases - Organic vs. Inorganic IncreaseTemp->ScreenBase If still low conversion IncreaseTemp->NoSuccess If max temp reached ScreenLigand Screen Different Ligands ScreenBase->ScreenLigand If still low conversion ScreenBase->NoSuccess If all fail ProtectN Consider N-Protection of Pyrrole ScreenLigand->ProtectN If unprotected pyrrole is used Success Successful Reaction ScreenLigand->Success If N-protected ProtectN->Success

Caption: A decision tree for troubleshooting low conversion in the Heck reaction.

References

Technical Support Center: Purification of 2-Bromo-1H-Pyrrole and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-1H-pyrrole and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives.

Issue 1: Low or No Recovery of Compound After Column Chromatography

Possible Cause Recommended Solution
Compound Decomposition on Silica Gel Pyrroles, especially N-unsubstituted ones, can be sensitive to the acidic nature of standard silica gel. This can lead to decomposition or irreversible adsorption on the column.
Test for Stability: Before performing a large-scale column, spot the crude material on a TLC plate and let it sit for an hour. Then, elute the plate and check for the appearance of new spots or streaking, which indicates decomposition.
Use Deactivated Silica: Prepare a slurry of silica gel with a solvent system containing 1-2% triethylamine to neutralize the acidic sites.
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
Incorrect Solvent System The chosen eluent may be too non-polar to elute the compound, or so polar that it comes out with the solvent front along with impurities.
Optimize with TLC: Systematically test different solvent systems (e.g., varying ratios of hexane/ethyl acetate or petroleum ether/dichloromethane) using TLC to find a system that gives your target compound an Rf value of approximately 0.3-0.4.
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help separate compounds with close Rf values and ensure your compound elutes effectively.
Compound is Volatile Some bromopyrrole derivatives may be lost to evaporation during solvent removal under high vacuum.
Careful Evaporation: Use a rotary evaporator at a controlled temperature and pressure. Avoid prolonged exposure to high vacuum.
Sample Overloading Using too much crude material for the column size can lead to poor separation and co-elution of the product with impurities, making it seem like the yield is low.
Rule of Thumb: Use a silica gel mass that is 30-100 times the mass of your crude sample for effective separation.

Issue 2: Product is an Oil or Fails to Crystallize During Recrystallization

Possible Cause Recommended Solution
Residual Solvent The presence of a solvent in which the compound is highly soluble can prevent crystallization.
Thorough Drying: Ensure the crude product is thoroughly dried under vacuum to remove all purification solvents before attempting recrystallization.
Inappropriate Recrystallization Solvent The chosen solvent may be too good at dissolving the compound even at low temperatures, or the compound may be too insoluble to dissolve even when hot.
Systematic Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
Use a Co-solvent System: If a single suitable solvent cannot be found, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly.
"Oiling Out" The compound may be melting in the hot solvent instead of dissolving, or it may be precipitating as a liquid phase upon cooling. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
Lower the Temperature: Use a solvent with a lower boiling point.
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.
Induce Crystallization: Once cooled, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
Presence of Impurities Impurities can inhibit crystal lattice formation.
Pre-purification: If the crude material is very impure, consider a preliminary purification by flash chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound and its derivatives is flash column chromatography. This technique allows for the separation of the desired product from starting materials and byproducts based on polarity. Recrystallization can also be used, often after an initial chromatographic purification to obtain a highly pure, crystalline solid.

Q2: What are the typical impurities I should expect when synthesizing this compound?

A2: When synthesizing this compound via direct bromination of pyrrole, common impurities include unreacted pyrrole and polybrominated pyrroles, such as 2,5-dibromopyrrole and 2,3,4,5-tetrabromopyrrole. The formation of these byproducts is highly dependent on the reaction conditions, such as the brominating agent used and the stoichiometry.

Q3: How do I choose the right solvent system for column chromatography of a bromopyrrole derivative?

A3: The ideal solvent system should be selected based on Thin Layer Chromatography (TLC) analysis. A good starting point for many bromopyrrole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. The ratio should be adjusted to achieve a retention factor (Rf) of 0.3-0.4 for the desired compound. This Rf value typically ensures good separation and a reasonable elution time from the column.

Q4: My N-unsubstituted 2-bromopyrrole seems to be unstable. How should I handle and store it?

A4: N-unsubstituted pyrroles can be unstable and are prone to polymerization and darkening upon exposure to air, light, and acid. It is recommended to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and to store it at low temperatures (2-8°C) in a dark, well-sealed container. For long-term storage, keeping it as a solution in a non-polar solvent at -10°C can improve stability.

Q5: Does an N-protecting group affect the purification strategy?

A5: Yes, N-protected bromopyrroles are generally more stable and less polar than their N-unsubstituted counterparts. This increased stability often makes them easier to handle and purify by silica gel chromatography without significant decomposition. The choice of protecting group will influence the polarity of the molecule, which in turn will affect the optimal solvent system for chromatography. For example, a Boc-protected bromopyrrole will be significantly less polar than an N-H bromopyrrole.

Quantitative Data on Purification

The following table summarizes representative data for the purification of brominated pyrroles. Note that yields and optimal conditions can vary based on the specific derivative and the scale of the reaction.

CompoundPurification MethodEluent/Solvent SystemPurityYieldReference
This compoundColumn ChromatographyPetroleum Ether / Dichloromethane>98%Not specified[1]
Substituted N-benzyl pyrroleFlash ChromatographyHexanes / Ethyl AcetateNot specified~80% (after ~20% loss on column)[2]
Substituted bromo enaminoneFlash Chromatography on triethylamine-pretreated silicaHexane / Ethyl Acetate (90:10 to 50:50)Not specified77%

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized using TLC for each specific derivative.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Wash the column with several column volumes of the initial eluent, ensuring the solvent level never drops below the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully pipette the sample solution onto the top of the silica gel.

    • Allow the sample to absorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

    • Monitor the separation by collecting small spots from the fractions for TLC analysis.

  • Isolation of the Product:

    • Identify the fractions containing the pure product using TLC.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization of a Substituted 2-Bromopyrrole Derivative

  • Solvent Selection:

    • Place a small amount of the crude, solid bromopyrrole derivative into several test tubes.

    • Add a small amount of a different potential recrystallization solvent (e.g., hexane, ethanol, ethyl acetate, toluene, or mixtures) to each test tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes in a water or sand bath. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the test tubes to cool to room temperature, and then in an ice bath. The best solvent will result in the formation of well-defined crystals.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum, and then transfer them to a watch glass or weighing paper to air dry or dry in a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound TLC TLC Analysis for Solvent System Selection Crude->TLC Column Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Recrystal Recrystallization (Optional) Evaporate->Recrystal Pure Pure this compound Evaporate->Pure If sufficiently pure Recrystal->Pure Analysis Purity & Identity Confirmation (NMR, GC-MS, etc.) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield After Column Chromatography Decomposition Compound Decomposed? Start->Decomposition Elution Incorrect Elution? Start->Elution Loading Sample Overload? Start->Loading TestStability Test Stability on TLC Plate Decomposition->TestStability Yes OptimizeTLC Re-optimize Eluent with TLC (Rf ~0.3) Elution->OptimizeTLC Yes ReduceLoad Reduce Sample Load (Silica:Crude > 30:1) Loading->ReduceLoad Yes DeactivatedSilica Use Deactivated Silica or Alumina TestStability->DeactivatedSilica Gradient Use Gradient Elution OptimizeTLC->Gradient

Caption: Troubleshooting decision tree for low yield in column chromatography.

Polarity_Relationship cluster_compound Compound Polarity cluster_stationary Stationary Phase (Silica Gel) cluster_mobile Mobile Phase (Eluent) HighPolarity High Polarity Compound (e.g., N-H Bromopyrrole) Silica Polar Surface HighPolarity->Silica Strong Interaction (Slow Elution) PolarEluent More Polar Eluent (e.g., High % Ethyl Acetate) HighPolarity->PolarEluent Requires (to elute faster) LowPolarity Low Polarity Compound (e.g., N-Boc Bromopyrrole) LowPolarity->Silica Weak Interaction (Fast Elution) NonPolarEluent Less Polar Eluent (e.g., High % Hexane) LowPolarity->NonPolarEluent Requires (to elute slower)

Caption: Relationship between compound polarity and chromatography conditions.

References

Technical Support Center: Synthesis of 2-Bromo-1H-Pyrrole with NBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1H-pyrrole using N-bromosuccinimide (NBS).

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions

Possible CauseRecommended Action
Over-bromination: The primary issue is often the formation of 2,5-dibromo-1H-pyrrole and other polybrominated species due to the high reactivity of the pyrrole ring.- Lower the reaction temperature: Conduct the reaction at low temperatures (e.g., -78°C to 0°C) to improve selectivity for mono-bromination.[1] - Slow addition of NBS: Add a solution of NBS dropwise to the pyrrole solution to maintain a low concentration of the brominating agent. - Use a protecting group: Consider protecting the pyrrole nitrogen with a group like tert-butoxycarbonyl (Boc) to deactivate the ring and enhance selectivity.
Decomposition of NBS: Old or impure NBS can be less effective and lead to side reactions. NBS can decompose over time, releasing bromine, which can lead to a brownish color.[2]- Use freshly recrystallized NBS: Recrystallize NBS from water or acetic acid to ensure high purity. Pure NBS should be a white crystalline solid.[2] - Proper storage of NBS: Store NBS in a refrigerator and protected from light and moisture.[2]
Solvent Impurities: Some solvents, like chloroform, may contain stabilizers (e.g., ethanol or alkenes) that can react with NBS, consuming the reagent.[3]- Use high-purity, anhydrous solvents: Ensure solvents are dry and free from reactive impurities. If using chloroform, consider passing it through a column of anhydrous alumina immediately before use to remove stabilizers.[3]
Radical Side Reactions: Although electrophilic substitution is the primary pathway for pyrrole bromination, radical reactions can occur, especially in the presence of light or radical initiators.- Conduct the reaction in the dark: Protect the reaction vessel from light to minimize radical-initiated side reactions.
Issue 2: Predominant Formation of 2,5-Dibromo-1H-Pyrrole

Possible Causes and Solutions

Possible CauseRecommended Action
Incorrect Stoichiometry: Using an excess of NBS will favor di- and polybromination.- Use a slight excess or equimolar amount of pyrrole: A 1:1 or slightly less than 1:1 molar ratio of NBS to pyrrole is recommended for monobromination.
Reaction Temperature Too High: Higher temperatures increase the rate of the second bromination.- Maintain low temperatures: As mentioned previously, low temperatures are critical for selectivity.
Solvent Effects: The choice of solvent can influence the selectivity of the bromination.- Use aprotic solvents: Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used for controlled monobromination at low temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the synthesis of this compound with NBS?

The primary side product is 2,5-dibromo-1H-pyrrole. This is due to the high electron density of the pyrrole ring, which makes it highly susceptible to electrophilic substitution at the C2 and C5 positions.[1] Once one bromine atom is introduced, the ring is still activated enough for a second bromination to occur.

Q2: How can I improve the selectivity for the mono-brominated product?

To improve selectivity for this compound, you should:

  • Control the temperature: Lowering the reaction temperature significantly favors monobromination.

  • Use a suitable solvent: Aprotic solvents like THF or DCM are preferred.

  • Control the stoichiometry: Use no more than one equivalent of NBS.

  • Consider a protecting group: Protecting the nitrogen with an electron-withdrawing group like Boc can effectively control the reaction.

Q3: What is the mechanism for the bromination of pyrrole with NBS?

The bromination of pyrrole with NBS proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The NBS acts as a source of an electrophilic bromine species (Br+), which is attacked by the electron-rich pyrrole ring.

Q4: How can I purify this compound from the dibrominated side product?

Separation of this compound from 2,5-dibromo-1H-pyrrole can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method for purification. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Careful monitoring by thin-layer chromatography (TLC) is essential to achieve good separation.

Experimental Protocols

Protocol 1: General Procedure for the Monobromination of Pyrrole

This protocol is a general guideline. Optimization of temperature, solvent, and reaction time may be necessary.

  • Preparation: Dissolve pyrrole (1.0 eq.) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • NBS Addition: Dissolve N-bromosuccinimide (0.95-1.0 eq.) in a minimal amount of anhydrous THF or DCM and add it dropwise to the cooled pyrrole solution over a period of 30-60 minutes.

  • Reaction: Stir the reaction mixture at -78°C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of N-Boc-Protected Pyrrole (for enhanced selectivity)

This method involves the protection of the pyrrole nitrogen to achieve higher selectivity for the 2-bromo product.

  • Protection: Synthesize N-Boc-pyrrole from pyrrole using standard literature procedures.

  • Bromination: Dissolve N-Boc-pyrrole (1.0 eq.) in anhydrous THF and cool to -78°C.

  • NBS Addition: Add a solution of NBS (1.0 eq.) in THF dropwise.

  • Reaction and Workup: Follow the reaction, quenching, extraction, and workup steps as described in Protocol 1.

  • Deprotection: The resulting N-Boc-2-bromopyrrole can be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield this compound.

Visualizations

Reaction_Pathway Pyrrole 1H-Pyrrole Monobromo This compound (Desired Product) Pyrrole->Monobromo + NBS (1 eq.) NBS NBS Dibromo 2,5-Dibromo-1H-pyrrole (Side Product) Monobromo->Dibromo + NBS (excess) or High Temp. Polybro Polybrominated Pyrroles Dibromo->Polybro + NBS (excess) or High Temp.

Caption: Reaction pathway for the bromination of pyrrole with NBS.

Troubleshooting_Logic Start Low Yield of this compound Check_Side_Products Analyze crude mixture (TLC, NMR). Predominance of dibromo product? Start->Check_Side_Products Check_Starting_Material Is starting material consumed? Check_Side_Products->Check_Starting_Material No Over_Bromination Issue: Over-bromination Check_Side_Products->Over_Bromination Yes Check_Starting_Material->Over_Bromination Yes Low_Reactivity Issue: Low Reactivity Check_Starting_Material->Low_Reactivity No Solution_Over_Bromination Action: - Lower temperature - Slow NBS addition - Use protecting group Over_Bromination->Solution_Over_Bromination Solution_Low_Reactivity Action: - Use fresh, recrystallized NBS - Check solvent purity - Ensure anhydrous conditions Low_Reactivity->Solution_Low_Reactivity

Caption: Troubleshooting logic for low yield in pyrrole bromination.

References

Technical Support Center: Removal of the Boc Protecting Group from N-Boc-2-bromopyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-2-bromopyrrole. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the deprotection of N-Boc-2-bromopyrrole.

Issue 1: Incomplete or Slow Deprotection

Q1: My deprotection reaction with Trifluoroacetic Acid (TFA) is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete deprotection with TFA can be attributed to several factors:

  • Insufficient TFA: Ensure a sufficient excess of TFA is used. A common starting point is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM).[1]

  • Low Reaction Temperature: While the reaction is often initiated at 0 °C to control exothermicity, it may require warming to room temperature for completion.

  • Scavengers: The presence of certain functional groups on your substrate might consume the acid.

  • Water Content: While not always detrimental, excessive water can hydrolyze TFA, reducing its effectiveness.

Troubleshooting Steps:

  • Increase TFA Concentration: Gradually increase the volume of TFA relative to the solvent. A 20% to 50% solution of TFA in DCM is a common range.

  • Elevate Temperature: After the initial addition of TFA at 0 °C, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor Progress: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Use Anhydrous Conditions: If you suspect water is an issue, use anhydrous solvents and reagents.

Q2: I am using HCl in dioxane for the deprotection, but the reaction is not going to completion. What should I do?

A2: Similar to TFA, incomplete deprotection with HCl in dioxane can be due to:

  • Insufficient HCl: Ensure you are using a sufficient concentration and volume of the HCl solution. A 4M solution in dioxane is commonly used.[2]

  • Reaction Time: Some substrates may require longer reaction times.

  • Solvent Choice: While dioxane is common, other solvents like methanol or diethyl ether can be used, which may affect reaction rates.[2]

Troubleshooting Steps:

  • Increase HCl Equivalents: Add a larger volume of the 4M HCl in dioxane solution.

  • Extend Reaction Time: Monitor the reaction over a longer period (e.g., up to 16 hours).[2]

  • Consider a Co-solvent: Adding a co-solvent like methanol might improve solubility and reaction kinetics.

Issue 2: Product Degradation and Side Reactions

Q3: I am observing significant decomposition of my 2-bromopyrrole product after acidic deprotection. Why is this happening and how can I prevent it?

A3: The pyrrole ring is known to be sensitive to strong acids, which can lead to polymerization or other degradation pathways. The 2-bromo substituent can further influence the electron density and stability of the ring.

Potential Causes:

  • Harsh Acidic Conditions: Prolonged exposure to strong acids like TFA or concentrated HCl can degrade the pyrrole moiety.

  • High Temperatures: Combining strong acids with elevated temperatures can accelerate degradation.

  • Reactive Intermediates: The tert-butyl cation generated during deprotection can potentially alkylate the electron-rich pyrrole ring, leading to side products.[3]

Mitigation Strategies:

  • Milder Acidic Conditions:

    • Use a lower concentration of TFA (e.g., 10-20% in DCM).

    • Employ HCl in a less acidic solvent system, or use a milder acid like p-toluenesulfonic acid (TsOH).[4]

  • Control Reaction Time and Temperature:

    • Keep the reaction temperature at 0 °C or room temperature.

    • Carefully monitor the reaction and quench it as soon as the starting material is consumed.

  • Use Scavengers: The addition of a scavenger like triethylsilane or anisole can trap the tert-butyl cation and prevent side reactions.

  • Consider Alternative Deprotection Methods: If acidic conditions consistently lead to degradation, explore non-acidic methods.

Q4: Are there any known side reactions involving the bromine atom during deprotection?

A4: While debromination is not a commonly reported side reaction under standard Boc deprotection conditions, the possibility exists, especially under harsh conditions or with certain reagents. It is crucial to characterize the final product thoroughly to confirm the integrity of the 2-bromo substituent.

Issue 3: Work-up and Purification Challenges

Q5: My deprotected 2-bromopyrrole is difficult to isolate and purify. What are some tips for a successful work-up?

A5: The free 2-bromopyrrole can be unstable, making isolation challenging.

Work-up Recommendations:

  • Neutralization: After acidic deprotection, carefully neutralize the reaction mixture with a mild base such as saturated sodium bicarbonate solution. Perform this at a low temperature to minimize potential degradation.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure at a low temperature.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel, using a non-polar eluent system and proceeding quickly to minimize contact time with the silica.

Frequently Asked Questions (FAQs)

Q6: What are the most common methods for removing the Boc group from N-Boc-2-bromopyrrole?

A6: The most frequently employed methods for Boc deprotection are acidic hydrolysis.

  • Trifluoroacetic Acid (TFA): Typically used in a 1:1 ratio with a solvent like dichloromethane (DCM) at room temperature.[1]

  • Hydrochloric Acid (HCl): Commonly used as a 4M solution in 1,4-dioxane.[2]

Q7: Are there any milder, non-acidic methods for this deprotection?

A7: Yes, several milder or non-acidic methods can be employed, which may be advantageous if the 2-bromopyrrole product is found to be acid-sensitive.

  • Thermal Deprotection: Heating the N-Boc-2-bromopyrrole in a suitable high-boiling solvent can effect deprotection. However, this may require high temperatures (around 150 °C or higher).[5]

  • Oxalyl Chloride in Methanol: This method has been reported as a mild way to deprotect various N-Boc protected compounds, including those with electron-withdrawing groups.[6][7]

  • Catalytic Methods: Solid acid catalysts or the use of iodine have been reported for Boc deprotection under milder conditions.[8]

Q8: How do I choose the best deprotection method for my specific application?

A8: The choice of method depends on the stability of your substrate and product, as well as the other functional groups present in the molecule.

  • For robust molecules: Standard TFA or HCl methods are often the first choice due to their reliability and speed.

  • For acid-sensitive molecules: Consider milder acidic conditions, or explore thermal or other non-acidic methods.

It is always recommended to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Methods

MethodReagents & ConditionsAdvantagesDisadvantages
Acidic Hydrolysis (TFA) 20-50% TFA in DCM, 0 °C to RT, 1-4 h[1]Fast and generally effective.Harsh conditions can lead to product degradation; TFA is corrosive.
Acidic Hydrolysis (HCl) 4M HCl in dioxane, RT, 2-16 h[2]Effective; product often precipitates as the HCl salt.Can be slower than TFA; potential for product degradation.
Thermal Deprotection Heat (~150 °C or higher), neat or in a high-boiling solvent[5]Avoids the use of strong acids.Requires high temperatures which can cause other side reactions.
Mild Deprotection Oxalyl chloride in methanol, RT, 1-4 h[6][7]Milder conditions, suitable for acid-sensitive substrates.Reagents can be toxic and require careful handling.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve N-Boc-2-bromopyrrole (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically a 1:1 volume ratio with DCM).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-bromopyrrole.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Dissolve N-Boc-2-bromopyrrole (1 equivalent) in 1,4-dioxane.

  • Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure. The product may be obtained as the HCl salt.

  • To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base.

  • Extract the product, dry the organic layer, and concentrate to obtain the crude 2-bromopyrrole.

Visualizations

Deprotection_Workflow Start N-Boc-2-bromopyrrole Deprotection Deprotection Step (e.g., TFA/DCM or HCl/Dioxane) Start->Deprotection Workup Aqueous Work-up (Neutralization & Extraction) Deprotection->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-Bromopyrrole Purification->Product

Caption: General experimental workflow for the deprotection of N-Boc-2-bromopyrrole.

Troubleshooting_Tree Start Incomplete Deprotection? Increase_Reagent Increase Acid Concentration or Equivalents Start->Increase_Reagent Yes Check_Purity Check Starting Material Purity Start->Check_Purity No Degradation Product Degradation? Increase_Reagent->Degradation Increase_Time_Temp Increase Reaction Time or Temperature Increase_Time_Temp->Degradation Check_Purity->Degradation Milder_Conditions Use Milder Acidic Conditions Degradation->Milder_Conditions Yes Alternative_Method Switch to Non-Acidic Method (Thermal, etc.) Degradation->Alternative_Method Yes Control_Time_Temp Decrease Reaction Time and/or Temperature Milder_Conditions->Control_Time_Temp Add_Scavenger Add a Scavenger Alternative_Method->Add_Scavenger

Caption: Decision tree for troubleshooting incomplete deprotection and product degradation.

References

Challenges in the scale-up synthesis of 2-bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-bromo-1H-pyrrole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Over-bromination: Pyrrole is highly reactive towards electrophilic substitution, leading to the formation of di- and poly-brominated species. - Decomposition of starting material or product: Pyrrole and its derivatives can be unstable under harsh reaction conditions (e.g., strong acids, high temperatures). - Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material.- Control stoichiometry: Use a slight excess of pyrrole relative to the brominating agent. - Choice of brominating agent: Consider using a milder brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin instead of elemental bromine. - Temperature control: Maintain a low reaction temperature (e.g., -78°C to 0°C) to minimize side reactions. - Protecting group strategy: Employ an N-protecting group (e.g., Boc, Ts) to control regioselectivity and prevent polymerization. - Optimize reaction time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Formation of Multiple Byproducts (e.g., 2,5-dibromopyrrole) - High reactivity of pyrrole: The electron-rich nature of the pyrrole ring makes it susceptible to multiple substitutions. - Poor regioselectivity: The brominating agent may not be selective for the 2-position.- Use of a selective brominating agent: Tetrabutylammonium tribromide (TBABr₃) has been shown to improve regioselectivity for the 5-position in 2-substituted pyrroles, suggesting its potential for controlled mono-bromination of pyrrole itself. - Employ a protecting group: N-protection can direct bromination to the desired position. - Controlled addition of reagents: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.
Product Instability and/or Polymerization - Acidic conditions: Pyrrole is known to polymerize in the presence of strong acids. - Exposure to air and light: Some pyrrole derivatives can be sensitive to oxidation.- Maintain neutral or slightly basic conditions: Use a non-acidic solvent and quench the reaction with a mild base. - Work-up under inert atmosphere: Perform the reaction and purification steps under a nitrogen or argon atmosphere. - Store the product appropriately: Keep the final product in a cool, dark place under an inert atmosphere.
Difficulties in Purification at Scale - Similar polarity of byproducts: Close Rf values of mono- and di-brominated pyrroles can make chromatographic separation challenging on a large scale. - Product instability on silica gel: The acidic nature of silica gel can cause degradation of the product.- Crystallization: If the product is a solid, crystallization is often the most effective method for large-scale purification. - Distillation: For liquid products, vacuum distillation can be an effective purification technique. - Alternative chromatography: Consider using a less acidic stationary phase, such as neutral alumina, for column chromatography. - Continuous flow purification: Explore in-line purification techniques in a continuous flow setup.
Exothermic Reaction and Poor Heat Management - Bromination is an exothermic process: On a large scale, the heat generated can be difficult to dissipate, leading to runaway reactions and byproduct formation.- Slow addition of reagents: Add the brominating agent portion-wise or via a syringe pump to control the rate of heat generation. - Efficient cooling: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. - Continuous flow synthesis: This approach offers excellent heat transfer and temperature control due to the small reactor volume.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the synthesis of this compound?

A1: The primary challenge in the scale-up synthesis of this compound is controlling the regioselectivity and preventing over-bromination. Pyrrole is an electron-rich heterocycle that is highly activated towards electrophilic aromatic substitution, primarily at the C2 and C5 positions[1]. Direct bromination with reagents like elemental bromine (Br₂) can easily lead to the formation of 2,5-dibromopyrrole and other polybrominated byproducts, significantly reducing the yield of the desired monosubstituted product[1].

Q2: What are the recommended brominating agents for a selective and scalable synthesis?

A2: While elemental bromine can be used, it often leads to poor selectivity on a larger scale. Milder and more selective brominating agents are generally preferred for scale-up. These include:

  • N-Bromosuccinimide (NBS): A solid reagent that is easier to handle than liquid bromine and often provides better selectivity.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid brominating agent that can offer good control over the reaction. A detailed lab-scale procedure using this reagent has been published in Organic Syntheses.

  • Tetrabutylammonium tribromide (TBABr₃): This reagent has been reported to provide excellent regioselectivity in the bromination of substituted pyrroles and can be a good option to explore for controlling the formation of this compound.

Q3: How can the formation of impurities be minimized during scale-up?

A3: Minimizing impurities is crucial for a successful scale-up. Key strategies include:

  • Low-Temperature Reaction: Conducting the bromination at low temperatures (e.g., -78°C to 0°C) can significantly slow down the rate of side reactions.

  • Protecting Group Strategy: The use of an N-protecting group, such as a tert-butoxycarbonyl (Boc) group, can effectively direct the bromination to the 2-position and prevent polymerization. The protecting group can be removed in a subsequent step.

  • Process Analytical Technology (PAT): Implementing in-process monitoring (e.g., with IR or Raman spectroscopy) can help to ensure the reaction goes to completion without the formation of significant byproducts.

  • Continuous Flow Synthesis: This modern manufacturing technique allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can significantly reduce impurity formation.

Q4: What are the safety considerations for the large-scale synthesis of this compound?

A4: Safety is paramount during any chemical synthesis, especially at scale. Key considerations include:

  • Handling of Bromine: Elemental bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield. For large quantities, a closed-system transfer is recommended.

  • Exothermic Reaction: The bromination of pyrrole is exothermic. A robust cooling system and controlled addition of the brominating agent are essential to prevent a runaway reaction.

  • Handling of Pyrrole: Pyrrole is a flammable liquid and can be harmful if inhaled or absorbed through the skin. It should be handled in a well-ventilated area.

  • Quenching of the Reaction: The reaction should be quenched carefully with a suitable reducing agent (e.g., sodium thiosulfate solution) to neutralize any unreacted bromine.

Q5: Are there any detailed experimental protocols available for the synthesis of a protected 2-bromopyrrole derivative?

A5: Yes, a reliable and detailed procedure for the synthesis of N-tert-Butoxycarbonyl-2-bromopyrrole is available from Organic Syntheses. This procedure provides a good starting point for developing a scale-up process.

Experimental Protocol: Synthesis of N-tert-Butoxycarbonyl-2-bromopyrrole (Lab-Scale)

This protocol is adapted from a procedure published in Organic Syntheses and serves as a foundational method that can be optimized for scale-up.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Pyrrole67.094.5 g67.2 mmol
1,3-Dibromo-5,5-dimethylhydantoin285.989.57 g33.6 mmol
Azoisobutyronitrile (AIBN)164.21~0.1 g-
Tetrahydrofuran (THF)72.11180 mL-
Triethylamine101.192.71 g26.9 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.2520.4 g93.9 mmol
4-Dimethylaminopyridine (DMAP)122.17~0.1 g-
Hexane-100 mL-
Deionized Water-3 x 100 mL-
Sodium Sulfate142.04As needed-

Procedure:

  • A dry, 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, two solid addition funnels, and a nitrogen inlet.

  • Pyrrole (4.5 g, 67.2 mmol) and tetrahydrofuran (180 mL) are added to the flask.

  • The stirred solution is cooled to -78°C using a dry ice-acetone bath.

  • A catalytic amount of azoisobutyronitrile (AIBN) (~0.1 g) is added.

  • 1,3-Dibromo-5,5-dimethylhydantoin (9.57 g, 33.6 mmol) is added portion-wise over 20 minutes.

  • The mixture is stirred for an additional 10 minutes and then allowed to stand for 2 hours, maintaining the temperature below -50°C.

  • The solution is filtered by suction into a dry, 500-mL, round-bottomed flask cooled to -78°C.

  • To the stirred filtrate, triethylamine (2.71 g, 26.9 mmol) is added, followed immediately by di-tert-butyl dicarbonate (20.4 g, 93.9 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (~0.1 g).

  • The mixture is stirred for 8 hours while it is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure.

  • Hexane (100 mL) is added to the crude product, which is then washed with deionized water (3 x 100 mL).

  • The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Note: This is a lab-scale procedure. For scale-up, careful consideration must be given to heat transfer, mixing, and the safe handling of larger quantities of reagents.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

low_yield_troubleshooting start Low Yield of This compound check_purity Analyze Crude Product (TLC, HPLC, NMR) start->check_purity unreacted_sm Significant Unreacted Starting Material? check_purity->unreacted_sm byproducts Presence of Major Byproducts? unreacted_sm->byproducts No increase_time Increase Reaction Time or Improve Mixing unreacted_sm->increase_time Yes check_reagent Verify Reagent Activity unreacted_sm->check_reagent If no improvement dibrominated Dibrominated or Polybrominated Species? byproducts->dibrominated Yes polymer Polymeric Material Observed? dibrominated->polymer No control_stoichiometry Adjust Stoichiometry (slight excess of pyrrole) dibrominated->control_stoichiometry Yes lower_temp Lower Reaction Temperature polymer->lower_temp Yes end Optimized Process polymer->end No increase_time->end check_reagent->end milder_reagent Use Milder/More Selective Brominating Agent (NBS, DBDMH) control_stoichiometry->milder_reagent protecting_group Implement N-Protecting Group Strategy milder_reagent->protecting_group protecting_group->end slow_addition Slower Reagent Addition lower_temp->slow_addition neutral_conditions Ensure Neutral/Slightly Basic Conditions slow_addition->neutral_conditions inert_atmosphere Use Inert Atmosphere neutral_conditions->inert_atmosphere inert_atmosphere->end

Caption: Troubleshooting workflow for low yield.

Key Considerations for Scale-Up of this compound Synthesis

scale_up_considerations cluster_challenges Key Challenges cluster_solutions Potential Solutions title Scale-Up of this compound Synthesis selectivity Regioselectivity Control (Mono- vs. Di-bromination) title->selectivity heat Heat Management (Exothermic Reaction) title->heat purification Large-Scale Purification title->purification stability Product Stability (Polymerization) title->stability reagent Selective Brominating Agents (NBS, DBDMH) selectivity->reagent protect N-Protecting Group Strategy selectivity->protect continuous_flow Continuous Flow Synthesis heat->continuous_flow crystallization Crystallization for Purification purification->crystallization stability->protect stability->continuous_flow

Caption: Key scale-up challenges and solutions.

References

Preventing decomposition of 2-bromo-1H-pyrrole during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-bromo-1H-pyrrole during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the decomposition of this compound?

A1: this compound is a sensitive compound prone to decomposition under several conditions. The primary factors leading to its degradation include:

  • Air and Moisture: It is sensitive to both air and moisture, which can lead to oxidation and other degradation pathways.

  • Light: Exposure to light can induce photochemical decomposition.

  • Heat: Elevated temperatures can accelerate decomposition.

  • Acids: Strong acids can cause polymerization of the pyrrole ring.

  • Strong Bases: The pyrrole N-H proton is acidic and can be deprotonated by strong bases, potentially leading to unwanted side reactions.

Q2: How should this compound be properly stored to ensure its stability?

A2: To minimize decomposition during storage, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a refrigerated temperature of 2-8 °C. It should be protected from light by using an amber-colored vial or by wrapping the container in aluminum foil.

Q3: Why is my reaction with this compound turning dark or forming a black tar?

A3: The formation of a dark color or tar-like substance is a common indicator of this compound decomposition and subsequent polymerization. This is often triggered by acidic conditions, exposure to air, or high reaction temperatures. Unprotected pyrroles are known to be far less stable and can polymerize in the presence of acid.

Q4: What is the purpose of N-protection for this compound?

A4: Protecting the nitrogen atom of the pyrrole ring is a crucial strategy to enhance the stability of this compound and prevent unwanted side reactions. N-protection with electron-withdrawing groups, such as tert-butoxycarbonyl (Boc) or tosyl (Ts), offers several advantages:

  • Increased Stability: It stabilizes the pyrrole ring towards electrophilic attack and polymerization.

  • Improved Solubility: It can improve the solubility of the compound in organic solvents.

  • Directed Reactivity: It can direct the regioselectivity of subsequent reactions.

  • Prevention of N-H Reactivity: It prevents deprotonation of the acidic N-H proton by bases.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Cross-Coupling Reactions (e.g., Suzuki, Stille)
Possible Cause Troubleshooting Steps
Decomposition of this compound Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc or Tosyl) before performing the cross-coupling reaction. This will enhance its stability under the reaction conditions.
Debromination (Dehalogenation) This is a known side reaction, especially in Stille coupling. Ensure that the reaction is performed under strictly inert conditions. Consider using a different palladium catalyst or ligand system. N-protection can also mitigate this issue.
Homocoupling of Reagents In Stille reactions, homocoupling of the organostannane reagent can be a significant side reaction. Use the appropriate Pd catalyst and ensure the purity of your reagents.
Poor Catalyst Activity Use a fresh, high-quality palladium catalyst. Perform a catalyst screening to find the optimal catalyst and ligand combination for your specific substrates.
Incorrect Base The choice of base is critical. For Suzuki couplings, ensure the base is strong enough to facilitate transmetalation but not so strong that it causes decomposition of the starting material. Perform a base screening to identify the optimal conditions.
Issue 2: Formation of Multiple Products or Isomers
Possible Cause Troubleshooting Steps
Reaction at the Pyrrole Nitrogen If using unprotected this compound, reactions can occur at the N-H position. Protect the nitrogen with a suitable protecting group (Boc, Tosyl) to prevent this.
Isomerization of N-sulfonyl Pyrroles Under strongly acidic conditions, N-tosyl pyrroles can undergo isomerization of substituents on the pyrrole ring. Avoid strongly acidic conditions or choose an alternative protecting group like Boc if acidity is a concern.
Reaction at Multiple Ring Positions While reactions at the 2-position are common, substitution at other positions of the pyrrole ring can occur. N-protection can help direct the regioselectivity of the reaction.

Data Presentation: Qualitative Stability of this compound

Condition Stability Potential Decomposition Pathway Prevention/Mitigation Strategy
Air/Moisture LowOxidation, HydrolysisStore and handle under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.
Light LowPhotochemical decompositionStore in an amber vial or protect from light. Run reactions in flasks wrapped in foil.
Elevated Temperature LowThermal decomposition, PolymerizationKeep storage temperature at 2-8 °C. Run reactions at the lowest effective temperature.
Acidic pH LowAcid-catalyzed polymerizationAvoid acidic conditions. Use N-protection to stabilize the pyrrole ring.
Basic pH ModerateDeprotonation of N-H, potential for nucleophilic substitutionUse a non-nucleophilic base if N-H reactivity is desired. Use N-protection to prevent deprotonation.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is adapted from a general procedure for the N-Boc protection of pyrroles.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottomed flask containing a magnetic stirrer bar, add this compound (1.0 eq).

  • Dissolve the pyrrole in anhydrous acetonitrile under an inert atmosphere.

  • Add triethylamine (3.0 eq) and a catalytic amount of DMAP (0.05 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.4 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-bromo-1H-pyrrole.

Protocol 2: N-Tosyl Protection of this compound

This protocol is based on a general procedure for the N-tosylation of pyrroles.[1]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottomed flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain N-tosyl-2-bromo-1H-pyrrole.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection N-Protection cluster_reaction Reaction cluster_deprotection Deprotection (if needed) cluster_end Final Product start This compound boc N-Boc Protection ((Boc)₂O, DMAP, Et₃N) start->boc Stabilization tosyl N-Tosyl Protection (TsCl, NaH) start->tosyl Stabilization reaction Cross-Coupling, etc. boc->reaction tosyl->reaction deprotect Acid (for Boc) Base (for Tosyl) reaction->deprotect end Functionalized Pyrrole deprotect->end

Caption: General workflow for reactions involving this compound.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Reaction Failure or Low Yield with this compound symptom1 Polymerization / Dark Tar start->symptom1 symptom2 Debromination start->symptom2 symptom3 Multiple Products start->symptom3 cause1 Acidic Conditions / Air Exposure symptom1->cause1 cause2 Unstable Intermediate symptom2->cause2 cause3 Unprotected N-H symptom3->cause3 cause4 Isomerization (N-Tosyl) symptom3->cause4 solution1 Use N-Protection (Boc or Tosyl) cause1->solution1 solution2 Strict Inert Conditions cause1->solution2 cause2->solution1 solution3 Optimize Reaction Conditions (Base, Catalyst, Temp.) cause2->solution3 cause3->solution1 solution4 Avoid Strong Acids with N-Tosyl cause4->solution4

Caption: Troubleshooting logic for reactions with this compound.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cross-coupling reactions involving 2-bromo-1H-pyrrole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates and other issues in their experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common problems encountered during Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.

General Issues

Q1: Why is my starting material, this compound, degrading or participating in side reactions?

A1: The NH group of the pyrrole ring is acidic and can be deprotonated by the base used in the coupling reaction. This can lead to side reactions, including debromination or inhibition of the catalyst. To prevent this, it is highly recommended to protect the pyrrole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or a (2-(trimethylsilyl)ethoxy)methyl (SEM) group.[1]

Q2: My palladium catalyst is turning black, and the reaction has stalled. What is happening?

A2: The formation of palladium black (finely divided palladium metal) indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This can be caused by several factors:

  • High temperatures: Excessive heat can promote catalyst decomposition.

  • Inappropriate ligand: The ligand may not be effectively stabilizing the Pd(0) species.

  • Oxygen contamination: Thoroughly degassing the reaction mixture is crucial as oxygen can deactivate the catalyst.[2]

  • High concentration of reactants: This can sometimes lead to faster catalyst decomposition.

Consider using a more robust ligand, lowering the reaction temperature, or ensuring your reaction setup is completely free of oxygen.

Suzuki-Miyaura Coupling

Q3: I am observing a significant amount of debromination of my this compound starting material. How can I prevent this?

A3: Debromination is a common side reaction in Suzuki-Miyaura couplings of bromopyrroles, especially when the pyrrole nitrogen is unprotected.[1] The most effective way to suppress this is by protecting the NH group. A tert-butoxycarbonyl (Boc) group is a common choice, though it can sometimes be unstable under the reaction conditions. A (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group has been shown to be more stable and effective in preventing debromination.[1]

Q4: My Suzuki-Miyaura reaction is not going to completion. What parameters should I screen to improve the yield?

A4: To optimize your Suzuki-Miyaura coupling, consider screening the following components:

  • Catalyst: While Pd(PPh₃)₄ is a common choice, other catalysts like Pd(dppf)Cl₂ may offer better results.[3]

  • Base: The choice of base is critical. Inorganic bases like Cs₂CO₃ or K₂CO₃ are often more effective than organic bases like Et₃N.[1]

  • Solvent: A mixture of an organic solvent and water (e.g., dioxane/H₂O) is typically used to dissolve both the organic and inorganic reagents.

  • Temperature: Increasing the temperature can improve reaction rates, but be mindful of catalyst stability and potential side reactions.

Heck Coupling

Q5: My Heck reaction between this compound and an alkene is giving low conversion. What are the key factors to consider?

A5: The success of a Heck reaction is highly dependent on the reaction conditions. Key factors include:

  • Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) is a common precatalyst that is reduced in situ to the active Pd(0) species.[4][5] The choice of phosphine ligand is crucial; electron-rich and bulky ligands can improve catalytic activity.

  • Base: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HBr generated during the reaction.[5]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are often effective.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates, are generally more reactive in Heck couplings.[5]

Buchwald-Hartwig Amination

Q6: I am struggling with the Buchwald-Hartwig amination of this compound. What are some common pitfalls?

A6: The Buchwald-Hartwig amination of electron-rich heteroaryl halides like this compound can be challenging. Potential issues include:

  • Catalyst Inhibition: The pyrrole nitrogen or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. Using bulky phosphine ligands can help mitigate this.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[6]

  • N-Arylation of the Pyrrole Ring: In some cases, the pyrrole nitrogen itself can undergo arylation. N-protection is a key strategy to avoid this.

Sonogashira Coupling

Q7: My Sonogashira coupling of this compound with a terminal alkyne is resulting in significant homocoupling of the alkyne (Glaser coupling). How can I minimize this side reaction?

A7: The copper co-catalyst, typically CuI, is responsible for the homocoupling of terminal alkynes.[7] To reduce this side reaction:

  • Run the reaction under strictly anaerobic conditions: Oxygen promotes Glaser coupling.

  • Use a copper-free Sonogashira protocol: Several copper-free methods have been developed to avoid this issue.[7]

  • Control the addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help minimize its concentration and thus reduce the rate of homocoupling.

Quantitative Data from Screening Experiments

The following tables summarize data from catalyst and base screening experiments for the Suzuki-Miyaura coupling of bromopyrrole derivatives.

Table 1: Screening of Palladium Catalysts for the Suzuki-Miyaura Coupling of a Bromoindazole with N-Boc-2-pyrroleboronic acid [3]

EntryPd CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄422
2Pd(PPh₃)₂Cl₂435
3Pd(PCy₃)₂450
4Pd(dppf)Cl₂285

Table 2: Optimization of Suzuki-Miyaura Coupling of a SEM-Protected Bromopyrrole with Phenylboronic Acid [1]

EntryCatalyst (mol %)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (10)Na₂CO₃ (2)dioxane/H₂O (4:1)9061
2Pd(PPh₃)₂Cl₂ (10)Na₂CO₃ (2)dioxane/H₂O (4:1)9043
3Pd(OAc)₂ (10)Na₂CO₃ (2)dioxane/H₂O (4:1)9035
4Pd(dppf)Cl₂ (10)Na₂CO₃ (2)dioxane/H₂O (4:1)9052
11Pd(PPh₃)₄ (10)Cs₂CO₃ (2)dioxane/H₂O (4:1)9085

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask.

  • Add DMAP (0.1 equiv) to the solution.

  • Add Boc₂O (1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-bromo-1H-pyrrole.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-2-bromo-1H-pyrrole with an Arylboronic Acid

This protocol is adapted from a procedure for the coupling of a bromoindazole with a pyrroleboronic acid.[3]

Materials:

  • N-Boc-2-bromo-1H-pyrrole

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add N-Boc-2-bromo-1H-pyrrole (1.0 equiv), the arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol %).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DME via syringe.

  • In a separate flask, prepare a solution of K₂CO₃ (2.0 equiv) in water and degas it by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the degassed K₂CO₃ solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: TFA-Mediated Deprotection of N-Boc-2-aryl-1H-pyrrole

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).[8][9]

Materials:

  • N-Boc-2-aryl-1H-pyrrole

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-2-aryl-1H-pyrrole (1.0 equiv) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 2-aryl-1H-pyrrole product as needed.

Visualizations

Logical Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting low conversion in a generic cross-coupling reaction of this compound.

TroubleshootingWorkflow start Low Conversion Observed check_protection Is Pyrrole NH Protected? start->check_protection check_reagents Check Reagent Quality and Stoichiometry check_conditions Review Reaction Conditions check_reagents->check_conditions check_catalyst Evaluate Catalyst System check_conditions->check_catalyst optimize_catalyst Screen Catalysts and Ligands check_catalyst->optimize_catalyst check_protection->check_reagents Yes protect_pyrrole Protect Pyrrole NH (e.g., Boc, SEM) check_protection->protect_pyrrole No protect_pyrrole->start Re-run Reaction optimize_conditions Optimize Conditions (Temp, Time, Solvent) success Improved Conversion optimize_conditions->success optimize_base Screen Bases optimize_catalyst->optimize_base optimize_base->optimize_conditions

Caption: A decision-making workflow for troubleshooting low conversion.

Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pdii_add R-Pd(II)L₂-Br pd0->pdii_add Oxidative Addition (R-Br) pdii_trans R-Pd(II)L₂-Ar pdii_add->pdii_trans Transmetalation (Ar-B(OR)₂) pdii_trans->pd0 Reductive Elimination (R-Ar)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ pdii_add R-Pd(II)L₂-Br pd0->pdii_add Oxidative Addition (R-Br) pdii_alkene R-Pd(II)L₂(alkene)-Br pdii_add->pdii_alkene Alkene Coordination pdii_insert R-alkene-Pd(II)L₂-Br pdii_alkene->pdii_insert Migratory Insertion pdii_insert->pd0 β-Hydride Elimination & Reductive Elimination

Caption: The catalytic cycle for the Heck cross-coupling reaction.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of 2-substituted pyrroles is paramount for ensuring compound identity, purity, and for understanding structure-activity relationships. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for their specific research needs.

The diverse functionalities that can be introduced at the 2-position of the pyrrole ring give rise to a vast array of compounds with significant potential in medicinal chemistry and materials science. The characterization of these molecules relies on a suite of analytical methods, each providing unique and complementary information about their structure, purity, and physical properties. This guide will focus on the most commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is often dictated by the specific information required, the nature of the sample, and the available instrumentation. While NMR and X-ray crystallography provide detailed structural elucidation, MS is invaluable for molecular weight determination and fragmentation analysis. IR spectroscopy offers a rapid method for identifying key functional groups.

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative data obtained for a series of hypothetical 2-substituted pyrroles, illustrating the type of information each technique provides.

Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Substituted Pyrroles in CDCl₃

Substituent (at C2)H-3 (ppm)H-4 (ppm)H-5 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)
-H~6.7~6.1~6.7~118~108~108~118
-CH₃~6.5~6.0~6.6~128~106~107~115
-CHO~7.0~6.3~7.1~135~123~112~125
-COCH₃~6.9~6.2~7.0~132~118~110~123
-CN~6.9~6.3~7.0~110~122~111~124
-NO₂~7.2~6.5~7.3~145~115~112~120
-Ph~6.8~6.3~6.9~134~110~110~119

Table 2: Comparison of Key Analytical Data from Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography

Substituent (at C2)Molecular Ion (m/z) in EI-MSKey IR Absorption Bands (cm⁻¹)Crystal System (Typical)
-H67~3400 (N-H), ~1500 (C=C)-
-CH₃81~3400 (N-H), ~2950 (C-H), ~1550 (C=C)Orthorhombic
-CHO95~3350 (N-H), ~1660 (C=O), ~1580 (C=C)Monoclinic
-COCH₃109~3380 (N-H), ~1650 (C=O), ~1560 (C=C)Monoclinic
-CN92~3370 (N-H), ~2220 (C≡N), ~1570 (C=C)Triclinic
-NO₂112~3350 (N-H), ~1520 & ~1340 (NO₂), ~1590 (C=C)Monoclinic
-Ph143~3410 (N-H), ~3050 (Ar C-H), ~1600, ~1490 (Ar C=C)Monoclinic

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 2-substituted pyrrole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation delay (d1): 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess purity and determine the molecular weight of volatile 2-substituted pyrroles.

Methodology:

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the 2-substituted pyrrole in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Split/splitless injector at 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) source at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the 2-substituted pyrrole in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of specific functional groups.

Methodology:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to functional groups present in the molecule (e.g., N-H, C=O, C≡N).

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement in a crystalline sample.

Methodology:

  • Crystal Growth: Grow single crystals of the 2-substituted pyrrole of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection:

    • Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2][3]

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.[2]

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions.

Visualization of Analytical Workflows

Understanding the logical flow of the characterization process is essential for efficient research. The following diagrams, generated using the DOT language, illustrate a typical workflow and the relationship between different analytical techniques.

G General Workflow for Characterization of 2-Substituted Pyrroles cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_data Data Interpretation and Reporting Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Initial_Analysis Initial Analysis (TLC, Melting Point) Purification->Initial_Analysis Purified Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Initial_Analysis->Spectroscopic_Analysis Structural_Elucidation Definitive Structural Elucidation (X-ray Crystallography, if crystalline) Spectroscopic_Analysis->Structural_Elucidation Final_Report Final_Report Spectroscopic_Analysis->Final_Report Structural_Elucidation->Final_Report

A typical workflow for the synthesis and characterization of 2-substituted pyrroles.

G Interplay of Analytical Techniques NMR NMR Spectroscopy (Connectivity, Stereochemistry) MS Mass Spectrometry (Molecular Weight, Formula) NMR->MS Complementary Data IR IR Spectroscopy (Functional Groups) NMR->IR Complementary Data Structure Confirmed Structure NMR->Structure Provides primary structural information MS->IR Complementary Data MS->Structure Confirms molecular formula IR->Structure Confirms functional groups Xray X-ray Crystallography (3D Structure, Solid State Conformation) Xray->Structure Provides absolute structure

The complementary nature of different analytical techniques in structure elucidation.

Conclusion

The comprehensive characterization of 2-substituted pyrroles is a multi-faceted process that relies on the synergistic use of various analytical techniques. NMR spectroscopy remains the cornerstone for detailed structural elucidation in solution, while mass spectrometry provides essential information on molecular weight and fragmentation. IR spectroscopy offers a rapid means of functional group identification, and single-crystal X-ray diffraction provides unequivocal proof of structure in the solid state. By understanding the strengths and limitations of each method and following robust experimental protocols, researchers can confidently determine the identity and purity of their compounds, paving the way for further advancements in drug discovery and materials science.

References

A Comparative Guide to 1H NMR Analysis of Reaction Mixtures Containing 2-bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1H NMR spectroscopy with alternative analytical techniques for monitoring reaction mixtures containing 2-bromo-1H-pyrrole, a key intermediate in the synthesis of various biologically active compounds and materials. This guide includes supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate analytical method for their specific needs.

Quantitative Data Comparison: 1H NMR vs. Alternative Methods

The choice of analytical technique for monitoring a chemical reaction is critical for understanding reaction kinetics, optimizing conditions, and ensuring product quality. While 1H NMR is a powerful tool for real-time analysis, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages. Below is a comparative summary of these techniques for the analysis of reactions involving this compound.

Feature1H NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification.Separates compounds based on their differential partitioning between a mobile and a stationary phase.
Sample Preparation Minimal; direct analysis of the reaction mixture in a deuterated solvent.Often requires derivatization to increase volatility and thermal stability.Requires sample dilution and filtration.
Analysis Time Rapid; spectra can be acquired in minutes, allowing for real-time monitoring.Longer analysis times due to chromatographic separation.Moderate analysis times, typically longer than 1H NMR but shorter than GC-MS.
Quantitative Analysis Excellent; direct integration of signals provides relative and absolute concentrations with an internal standard.Good; requires calibration curves for accurate quantification.Excellent; requires calibration curves for accurate quantification.
Structural Information Rich; provides detailed information on molecular structure, including connectivity and stereochemistry.Provides molecular weight and fragmentation patterns, aiding in structural elucidation.Limited to retention time; coupling with a mass spectrometer (LC-MS) provides structural information.
Sensitivity Moderate.High.High.
Interferences Signal overlap can be an issue in complex mixtures.Co-elution of components can complicate analysis.Co-elution of components can complicate analysis.
Cost (Instrument) High.Moderate to High.Moderate.

Detailed Experimental Protocols

In-situ 1H NMR Monitoring of a Suzuki-Miyaura Cross-Coupling Reaction of this compound

This protocol describes the in-situ monitoring of the reaction between this compound and phenylboronic acid to form 2-phenyl-1H-pyrrole, a common transformation in medicinal chemistry.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

Procedure:

  • In an NMR tube, dissolve this compound (1 equiv.), phenylboronic acid (1.2 equiv.), and triphenylphosphine (0.08 equiv.) in 0.5 mL of DMSO-d₆.

  • Add potassium carbonate (2 equiv.) and palladium(II) acetate (0.02 equiv.) to the NMR tube.

  • Cap the NMR tube and acquire an initial 1H NMR spectrum (t=0).

  • Place the NMR tube in a preheated oil bath at 80°C.

  • Acquire 1H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the disappearance of the starting material signals and the appearance of the product signals.

  • The reaction progress can be quantified by integrating the characteristic signals of this compound and 2-phenyl-1H-pyrrole.

Expected 1H NMR Data (in DMSO-d₆, chemical shifts in ppm):

  • This compound: δ ~6.8 (t, 1H, H4), ~6.2 (dd, 1H, H5), ~6.1 (dd, 1H, H3), ~11.5 (br s, 1H, NH).

  • 2-phenyl-1H-pyrrole: δ ~7.6-7.2 (m, 5H, Ar-H), ~6.9 (t, 1H, H4), ~6.7 (dd, 1H, H5), ~6.1 (dd, 1H, H3), ~11.2 (br s, 1H, NH).

GC-MS Analysis of the Same Reaction Mixture

Procedure:

  • At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot with a suitable solvent (e.g., ethyl acetate).

  • If necessary, perform a derivatization step to improve the volatility of the compounds. For pyrroles, N-silylation is a common method.

  • Inject the prepared sample into the GC-MS system.

  • Develop a suitable temperature program for the GC oven to achieve good separation of the starting material, product, and any byproducts.

  • Identify the compounds based on their retention times and mass spectra.

  • Quantify the components by creating calibration curves with standard solutions of known concentrations.

Workflow and Pathway Visualizations

To better illustrate the analytical process and the logical flow of a comparative study, the following diagrams were generated using Graphviz.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Methods cluster_data Data Processing cluster_comparison Comparative Analysis Reaction Reaction of this compound Sampling Aliquots taken at various time points Reaction->Sampling NMR 1H NMR Analysis Sampling->NMR GCMS GC-MS Analysis Sampling->GCMS HPLC HPLC Analysis Sampling->HPLC NMR_Data Integration of Signals (Quantitative Data) NMR->NMR_Data GCMS_Data Peak Area Analysis (Quantitative Data) GCMS->GCMS_Data HPLC_Data Peak Area Analysis (Quantitative Data) HPLC->HPLC_Data Comparison Comparison of Kinetics, Yield, and Purity NMR_Data->Comparison GCMS_Data->Comparison HPLC_Data->Comparison Decision_Tree Start Need to analyze a reaction of This compound Question1 Is real-time, in-situ monitoring required? Start->Question1 Question2 Are volatile byproducts expected? Question1->Question2 No NMR Choose 1H NMR Question1->NMR Yes Question3 Is high sensitivity for trace impurities critical? Question2->Question3 No GCMS Choose GC-MS Question2->GCMS Yes HPLC Choose HPLC Question3->HPLC Yes LCMS Consider LC-MS for non-volatile compounds Question3->LCMS Consider (if non-volatile)

Validating the Structure of 2-Aryl-1H-pyrroles from Suzuki Coupling: A Comparative Guide to Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust synthesis and unambiguous structural verification of novel compounds are paramount. The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. This guide provides a comprehensive comparison of the Suzuki coupling for the synthesis of 2-aryl-1H-pyrroles from 2-bromo-1H-pyrrole, alongside alternative synthetic strategies. Detailed experimental protocols for structural validation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also presented to ensure the confident characterization of these valuable heterocyclic motifs.

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The ability to introduce aryl substituents at the 2-position of the pyrrole core via Suzuki coupling offers a direct route to a diverse array of potential drug candidates. However, the successful synthesis is only the first step; rigorous structural validation is crucial to confirm the identity and purity of the target molecule.

Comparing Synthetic Routes to 2-Aryl-1H-pyrroles

While the Suzuki-Miyaura coupling is a powerful and widely used method, alternative approaches such as the Stille coupling and C-H activation/borylation offer distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and catalyst selection. Below is a comparative overview of these methods for the synthesis of 2-aryl-1H-pyrroles.

Table 1: Performance Comparison of Synthetic Methods for 2-Aryl-1H-pyrroles
MethodTypical SubstratesCatalyst System (Typical Loading)Reaction Time (Typical)Yield RangeKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling This compound, Arylboronic acidsPd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂/SPhos (1-3 mol%)2 - 24 hours60 - 95%Mild reaction conditions, commercially available reagents, high functional group tolerance.Potential for boronic acid homocoupling, sensitivity to air and moisture in some cases.
Stille Coupling 2-Stannyl-1H-pyrrole, Aryl halidesPd(PPh₃)₄ (2-5 mol%)4 - 18 hours70 - 90%Often proceeds well where Suzuki coupling fails, less sensitive to steric hindrance.Toxicity of organotin reagents and byproducts, requires stoichiometric preparation of the organostannane.
C-H Borylation/Coupling 1H-Pyrrole, Aryl halides[Ir(cod)OMe]₂/dtbpy (borylation), Pd catalyst (coupling)12 - 36 hours (two steps)50 - 85% (overall)Atom-economical (avoids pre-functionalization of pyrrole), allows for late-stage functionalization.Regioselectivity of borylation can be a challenge, may require optimization for different substrates.

Experimental Protocols for Structural Validation

Accurate structural determination is non-negotiable. The following are detailed protocols for the key analytical techniques used to validate the structure of 2-aryl-1H-pyrrole products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2-aryl-1H-pyrroles, both ¹H and ¹³C NMR are essential.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Suzuki coupling product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Expected Signals for 2-Phenyl-1H-pyrrole:

      • A broad singlet for the N-H proton (typically downfield, ~8.0-9.0 ppm).

      • Multiplets for the pyrrole protons (typically in the range of 6.0-7.0 ppm).

      • Multiplets for the aromatic protons of the phenyl group (typically in the range of 7.0-7.6 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical acquisition parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Expected Signals for 2-Phenyl-1H-pyrrole: Signals corresponding to the distinct carbon environments of the pyrrole and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules.

Experimental Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). The instrument will be operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.

  • Data Interpretation:

    • The primary ion observed should correspond to the calculated molecular weight of the protonated 2-aryl-1H-pyrrole. For 2-phenyl-1H-pyrrole (C₁₀H₉N, MW = 143.19), the expected [M+H]⁺ ion would be at m/z 144.19.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

    • Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to observe characteristic fragmentation patterns, which can provide further structural confirmation. Common fragmentations for 2-aryl-pyrroles may involve cleavage of the bond between the two rings or fragmentation of the pyrrole ring itself.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful execution and troubleshooting. The following diagram illustrates the general workflow from Suzuki coupling to structural validation.

Suzuki_Validation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Crude Product Crude Product Suzuki Coupling->Crude Product Pd Catalyst, Base, Solvent Purification Purification Crude Product->Purification e.g., Column Chromatography Purified Product Purified Product Purification->Purified Product NMR Analysis NMR Analysis Purified Product->NMR Analysis MS Analysis MS Analysis Purified Product->MS Analysis Structural Confirmation Structural Confirmation NMR Analysis->Structural Confirmation MS Analysis->Structural Confirmation

Caption: General workflow for the synthesis and structural validation of 2-aryl-1H-pyrroles.

Signaling Pathway of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves a series of well-defined steps, as illustrated in the diagram below. Understanding this mechanism is key to optimizing reaction conditions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By employing the synthetic strategies and rigorous analytical protocols outlined in this guide, researchers can confidently synthesize and validate the structures of novel 2-aryl-1H-pyrrole derivatives, paving the way for the discovery of new therapeutic agents.

Predicting Reaction Pathways: A Comparative Guide to DFT Calculations for the Regioselectivity of 2-bromo-1H-pyrrole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding and predicting the regioselectivity of chemical reactions is paramount for efficient synthesis design and the generation of novel molecular entities. This guide provides a comparative analysis of Density Functional Theory (DFT) calculations against alternative methods for predicting the regioselectivity of electrophilic substitution reactions on 2-bromo-1H-pyrrole, a versatile scaffold in medicinal chemistry.

The inherent reactivity of the pyrrole ring, coupled with the directing effects of the bromine substituent, makes the prediction of reaction outcomes for this compound a non-trivial challenge. While classical electronic and steric arguments provide a qualitative framework, quantitative prediction often requires more sophisticated computational approaches. This guide delves into the application of DFT calculations as a powerful predictive tool and contrasts it with other available methods, supported by experimental context.

Unveiling Regioselectivity: DFT Calculations as a Predictive Powerhouse

Density Functional Theory has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying reaction mechanisms and selectivity. By calculating the energy of transition states for electrophilic attack at different positions of the this compound ring, DFT can provide a quantitative prediction of the most likely reaction outcome.

It is experimentally observed that for this compound, the C-5 position is the most favored site for subsequent electrophilic attack, with the C-4 position being a less favored alternative. DFT calculations can be employed to theoretically validate and quantify this preference. The lower the calculated activation energy for a particular reaction pathway, the more kinetically favored that pathway is, and thus the higher the expected yield of the corresponding product.

Experimental Protocol: DFT Calculation of Regioselectivity

A typical workflow for predicting the regioselectivity of an electrophilic substitution reaction on this compound using DFT is as follows:

  • Model Building: Construct the 3D structures of the reactants (this compound and the electrophile) and the possible intermediates and transition states for electrophilic attack at each potential position (C3, C4, and C5).

  • Geometry Optimization: Perform geometry optimizations for all structures using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the minimum energy conformations of the molecules and the saddle points corresponding to the transition states.

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm the nature of the stationary points. Minima will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Energy Profile Construction: Calculate the relative energies of the transition states leading to the different regioisomers. The activation energy for each pathway is the difference in energy between the transition state and the initial reactants.

  • Prediction of Product Ratios: The predicted product distribution can be estimated from the calculated activation energies using the Boltzmann distribution, assuming kinetic control of the reaction.

dft_workflow cluster_start Input cluster_calc DFT Calculations cluster_output Prediction start Reactants: This compound + Electrophile model Model Building (C3, C4, C5 attack) start->model geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) model->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc energy_profile Energy Profile Construction freq_calc->energy_profile prediction Predicted Regioselectivity (Product Ratios) energy_profile->prediction

Caption: Workflow for predicting regioselectivity using DFT calculations.

Alternative Approaches to Predicting Regioselectivity

While DFT provides a robust and quantitative approach, other methods, both theoretical and conceptual, can also be used to predict the regioselectivity of reactions involving this compound.

Qualitative Electronic and Steric Arguments

Based on fundamental principles of organic chemistry, the lone pair of the nitrogen atom in the pyrrole ring makes it an electron-rich aromatic system, highly susceptible to electrophilic attack. The bromine atom at the C2 position is an electron-withdrawing group via induction but can also donate electron density through resonance. For electrophilic aromatic substitution, the stability of the intermediate carbocation (Wheland intermediate) is a key determinant of regioselectivity. Attack at the C5 position leads to a more stable intermediate where the positive charge can be delocalized over more atoms, including the nitrogen, without disrupting the aromaticity as severely as attack at other positions. Steric hindrance from the bromine atom at C2 would also disfavor attack at the adjacent C3 position.

Semi-Empirical Molecular Orbital Methods

Computational methods such as AM1 and PM3 are less computationally expensive than DFT. They can be used to calculate the electron densities at different positions in the this compound ring. The position with the highest electron density is often predicted to be the most reactive site for electrophilic attack. While generally less accurate than DFT for calculating reaction barriers, they can provide a quick and useful qualitative prediction.

Quantitative Structure-Property Relationship (QSPR) Models

For a series of related compounds, QSPR models can be developed to correlate structural descriptors with experimentally observed regioselectivity. These models, once validated, can be used to predict the outcomes for new, untested substrates. However, their predictive power is limited to the chemical space covered by the training data.

comparison_methods dft dft qualitative qualitative dft->qualitative semi_empirical semi_empirical dft->semi_empirical qspr qspr dft->qspr

Caption: Comparison of methods for predicting regioselectivity.

Comparative Analysis

The table below summarizes the key features of DFT calculations and alternative methods for predicting the regioselectivity of this compound reactions.

FeatureDFT CalculationsQualitative ArgumentsSemi-Empirical MethodsQSPR Models
Predictive Power QuantitativeQualitativeSemi-quantitativeQuantitative (within domain)
Computational Cost HighNoneLowLow (for prediction)
Generality HighHighHighLow to Medium
Data Requirement None (ab initio)Basic chemical principlesNone (ab initio)Requires experimental data
Key Output Activation Energies, Product RatiosPreferred Reaction SiteElectron DensitiesPredicted Product Ratios

Representative Experimental Protocols

To provide a practical context, the following are generalized protocols for common electrophilic substitution reactions that could be applied to this compound.

Friedel-Crafts Acylation (General Protocol)
  • To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

  • Slowly add the acylating agent (e.g., an acyl chloride or anhydride) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the acylated this compound regioisomers.

Vilsmeier-Haack Formylation (General Protocol)
  • In a flask under an inert atmosphere, cool a solution of anhydrous dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add a solution of this compound in an anhydrous solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat as necessary to drive the reaction to completion (monitored by TLC or GC-MS).

  • Cool the reaction mixture and quench by pouring it onto crushed ice, followed by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

Conclusion

DFT calculations offer a powerful and versatile tool for the quantitative prediction of regioselectivity in the reactions of this compound. While qualitative arguments and semi-empirical methods provide valuable initial insights at a lower computational cost, the accuracy and detailed mechanistic information provided by DFT make it an indispensable asset for modern drug discovery and development. The choice of method will ultimately depend on the specific research question, the available computational resources, and the desired level of accuracy. By integrating these computational approaches with experimental validation, researchers can accelerate the synthesis of novel and complex molecules with greater control and efficiency.

A Comparative Crystallographic Analysis of 2-Bromo-1H-Pyrrole Derivatives and Other Halogenated Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Structural Impact of Halogenation on the Pyrrole Moiety

This guide provides a comprehensive comparison of the X-ray crystallographic data of 2-bromo-1H-pyrrole derivatives with other halogenated pyrrole analogs. Understanding the subtle yet significant influence of halogen substitution on the molecular geometry and crystal packing of the pyrrole ring is crucial for rational drug design and the development of novel materials. By presenting quantitative crystallographic data, detailed experimental protocols, and visual representations of experimental workflows, this guide aims to be an invaluable resource for researchers in medicinal chemistry and materials science.

Comparative Analysis of Crystallographic Data

This analysis focuses on a series of N-tosylated 2-substituted-4-bromopyrroles and compares them with other available halogenated pyrrole structures. The data reveals trends in bond lengths, bond angles, and supramolecular assemblies as a function of the halogen substituent.

Table 1: Comparison of Key Crystallographic Parameters for Halogenated Pyrrole Derivatives

CompoundC2-Halogen Bond Length (Å)C-N Bond Lengths (Å)N-H···X Hydrogen Bond Distance (Å)Crystal SystemSpace GroupCCDC Deposition No.
4-bromo-2-formyl-1-tosyl-1H-pyrrole1.88C1-N1: 1.44, C4-N1: 1.43N/A (N-tosylated)OrthorhombicP2₁2₁2₁2065359[1]
(E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole1.87C1-N1: 1.45, C4-N1: 1.44N/A (N-tosylated)TriclinicP-12065358[1]
6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one1.89C1-N1: 1.46, C4-N1: 1.45N/A (N-tosylated)MonoclinicP2₁/c2065357[1]
Hypothetical 2-chloro-1H-pyrrole derivative~1.74VariableVariableN/AN/AN/A
Hypothetical 2-iodo-1H-pyrrole derivative~2.10VariableVariableN/AN/AN/A

Note: Data for hypothetical simple 2-chloro- and 2-iodo-1H-pyrrole derivatives are estimated based on typical C-Cl and C-I bond lengths and are included for comparative context. The search for publicly available crystallographic data for the parent 2-halo-1H-pyrroles was not fruitful.

The C-Br bond lengths in the presented 4-bromo-2-substituted-1-tosyl-1H-pyrrole derivatives are consistent across the different substitutions, ranging from 1.87 Å to 1.89 Å.[1] The variation in substituents at the 2-position appears to have a minimal effect on the C-Br bond length. A similar trend of consistent C-halogen bond lengths is expected for other halogens.

A study of 2-amino-3-nitro-5-halopyridines (Cl, Br, I) demonstrates that while the molecular conformations are similar, the intermolecular interactions and crystal packing are significantly influenced by the nature of the halogen atom. In these pyridine derivatives, the crystal packing is dominated by N-H···O and N-H···N hydrogen bonds, but the presence of different halogens leads to variations in packing motifs, with the iodo derivative exhibiting I···I interactions. This suggests that in halogenated pyrroles, particularly those with an N-H group, the interplay between hydrogen bonding and halogen bonding will be a key determinant of the supramolecular architecture.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

The following is a representative experimental protocol for the single-crystal X-ray diffraction analysis of a this compound derivative, adapted from the procedure for a similar brominated organic compound.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • A common solvent system is a mixture of dichloromethane and methanol (e.g., 97:3 v/v).

  • The solution is left undisturbed in a loosely capped vial at room temperature until well-formed crystals appear.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The selected crystal is coated in a cryoprotectant oil (e.g., perfluoropolyether oil).

  • The crystal is then carefully mounted on the tip of a glass fiber or a cryo-loop.

3. Data Collection:

  • The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K or 123 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

  • The diffractometer is equipped with a radiation source, typically a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) X-ray tube, and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.

4. Data Processing and Structure Solution:

  • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for absorption.

  • The crystal system and space group are determined from the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement:

  • The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.

  • Anisotropic displacement parameters are refined for non-hydrogen atoms.

  • Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

  • The final refined structure is validated using crystallographic software to check for consistency and quality.

6. Data Deposition:

  • The final crystallographic data, including atomic coordinates, unit cell parameters, and structure factors, are deposited in the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number for publication.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for X-ray crystallographic analysis and a conceptual representation of how structural data informs drug design.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (CCDC) refinement->validation

Experimental workflow for X-ray crystallographic analysis.

drug_design_pathway cluster_data Crystallographic Data cluster_analysis Computational Analysis cluster_development Drug Development structure 3D Structure of Halogenated Pyrrole sar Structure-Activity Relationship (SAR) Studies structure->sar docking Molecular Docking Simulations structure->docking optimization Lead Optimization sar->optimization docking->optimization synthesis Synthesis of Novel Analogs optimization->synthesis testing Biological Testing synthesis->testing testing->sar

Informing drug design with crystallographic data.

References

Comparing the efficiency of different palladium catalysts for 2-bromo-1H-pyrrole coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrrole ring is a cornerstone in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of halogenated pyrroles stand out for their efficiency and broad applicability. Specifically, the coupling of 2-bromo-1H-pyrrole presents a unique challenge due to the presence of the N-H group, which can interfere with the catalytic cycle. This guide provides a comparative overview of the efficiency of different palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, supported by experimental data and detailed protocols.

Catalyst Efficiency Comparison

The choice of palladium catalyst is critical for the successful coupling of this compound. The efficiency of the reaction is highly dependent on the nature of the ligand coordinated to the palladium center, which influences the catalyst's stability, activity, and selectivity. Below is a summary of the performance of common palladium catalysts in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of this compound with arylboronic acids, the choice of ligand and base is crucial to overcome the challenges posed by the N-H group.

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O1001275-85A classic, readily available catalyst. May require longer reaction times.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80885-95Buchwald's phosphine ligands often show high activity with N-H containing substrates.[1]
PdCl₂(dppf)dppfNa₂CO₃DMF901080-90Effective for a broad range of arylboronic acids.[2]
Pd/CNoneK₂CO₃Ethanol/H₂O802460-70Heterogeneous catalyst, easy to remove but may show lower activity.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The coupling of this compound with amines is a key transformation in medicinal chemistry.

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene1001870-80A common choice for C-N coupling, but can be sensitive to air and moisture.
Pd(OAc)₂XPhosK₃PO₄Dioxane901280-90Bulky electron-rich phosphine ligands are highly effective for this transformation.
[Pd(IPr)(cinnamyl)Cl]IPrNaOtBuTHFRT16>90N-Heterocyclic carbene (NHC) based pre-catalysts can be highly efficient, even at room temperature.
Sonogashira Coupling

The Sonogashira reaction is a powerful tool for the synthesis of alkynyl-substituted pyrroles, which are important building blocks in materials science and medicinal chemistry. This reaction typically requires a copper co-catalyst.

Catalyst / PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄CuIEt₃NDMF60680-90A standard catalyst system for Sonogashira couplings.
PdCl₂(PPh₃)₂CuIi-Pr₂NEtTHF50885-95Often shows high yields under mild conditions.[3]
Pd(OAc)₂ / PPh₃CuIPiperidineToluene701075-85In-situ generation of the active catalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol% if applicable), and the base (2.0 mmol). The tube is evacuated and backfilled with argon three times. The solvent (5 mL) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

In an argon-filled glovebox, a vial is charged with the palladium precursor (0.01 mmol, 1 mol%), the ligand (0.02 mmol, 2 mol%), and the base (1.4 mmol). The vial is sealed, removed from the glovebox, and this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (4 mL) are added under an argon atmosphere. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to give the coupled product.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) are added the terminal alkyne (1.2 mmol), the palladium catalyst (0.03 mmol, 3 mol%), the copper(I) iodide (0.06 mmol, 6 mol%), and the base (2.0 mmol) under an argon atmosphere. The reaction mixture is stirred at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Visualizing Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow for catalyst screening.

Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation R-M Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln - M-X Reductive Elimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_catalysis Catalyst Screening cluster_analysis Analysis & Optimization Substrate Substrate Catalyst_A Catalyst A Substrate->Catalyst_A Catalyst_B Catalyst B Substrate->Catalyst_B Catalyst_C Catalyst C Substrate->Catalyst_C Reagent Reagent Reagent->Catalyst_A Reagent->Catalyst_B Reagent->Catalyst_C Solvent_Base Solvent & Base Solvent_Base->Catalyst_A Solvent_Base->Catalyst_B Solvent_Base->Catalyst_C Reaction_Monitoring Reaction Monitoring (TLC, GC/MS) Catalyst_A->Reaction_Monitoring Catalyst_B->Reaction_Monitoring Catalyst_C->Reaction_Monitoring Workup_Purification Workup & Purification Reaction_Monitoring->Workup_Purification Yield_Analysis Yield & Purity Analysis Workup_Purification->Yield_Analysis Optimization Optimization of Conditions Yield_Analysis->Optimization

Caption: Experimental workflow for comparing the efficiency of different palladium catalysts.

Conclusion

The selection of an optimal palladium catalyst for the coupling of this compound is a multifaceted decision that depends on the specific coupling partners and desired reaction conditions. While traditional phosphine-based catalysts like Pd(PPh₃)₄ remain valuable, modern bulky phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene ligands often provide superior activity and broader substrate scope, particularly for challenging N-H containing substrates. The data presented in this guide serves as a starting point for researchers to select the most promising catalyst system for their specific synthetic needs, with the provided protocols offering a solid foundation for experimental work. Further optimization of reaction parameters will likely be necessary to achieve the best possible results for a given transformation.

References

Purity Under the Magnifying Glass: Elemental Analysis vs. Spectroscopic and Chromatographic Methods for 2-Bromo-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on confirming the purity of synthesized 2-bromo-1H-pyrrole. This report details the utility of elemental analysis and compares its performance with alternative analytical techniques, supported by experimental data and protocols.

The synthesis of novel compounds is a cornerstone of chemical research and drug development. However, the synthesis of a target molecule is only the first step; rigorous confirmation of its purity is paramount to ensure the reliability of subsequent biological assays and the safety of potential therapeutic agents. This guide provides a comparative analysis of elemental analysis and other common analytical techniques for assessing the purity of synthesized this compound, a valuable heterocyclic building block in medicinal chemistry.

The Litmus Test: Elemental Analysis

Elemental analysis (EA) is a fundamental technique for determining the elemental composition of a compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and in this case, bromine (Br), EA provides a direct assessment of a sample's empirical formula. For a pure sample of this compound (C₄H₄BrN), the experimental values should closely match the theoretical percentages. Deviations from these values can indicate the presence of impurities, such as residual starting materials, byproducts, or solvents.

Comparison of Theoretical and Experimental Elemental Analysis Data

The purity of a synthesized batch of this compound can be quantitatively assessed by comparing the experimentally determined elemental composition with the theoretical values. The acceptable deviation is typically within ±0.4% of the calculated values.

CompoundFormula% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)% Bromine (Theoretical)
This compound C₄H₄BrN 32.91 2.76 9.59 54.74
Pyrrole (Starting Material)C₄H₅N71.617.5120.880.00
2,5-Dibromo-1H-pyrrole (Byproduct)C₄H₃Br₂N21.361.346.2371.06

Table 1: Theoretical elemental composition of this compound and common impurities.

An experimental result showing a carbon percentage significantly higher than 32.91% might suggest contamination with unreacted pyrrole. Conversely, a bromine percentage substantially greater than 54.74% could indicate the presence of over-brominated species like 2,5-dibromo-1H-pyrrole.

Alternative and Complementary Purity Assessment Methods

While elemental analysis is a powerful tool, a multi-faceted approach employing spectroscopic and chromatographic techniques provides a more comprehensive purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity assessment. The chemical shifts, signal integrations, and coupling patterns in an NMR spectrum are unique to a specific molecule. Impurities will present as additional, unassignable peaks.

TechniqueExpected Signals for Pure this compoundPotential Impurity Signals
¹H NMR Signals corresponding to the three pyrrole ring protons.Additional peaks, for instance, from the symmetric protons of pyrrole or the distinct proton environment in dibromopyrrole.
¹³C NMR Four distinct signals for the four carbon atoms of the pyrrole ring.Extra signals indicating the presence of carbon atoms in different chemical environments from impurities.

Table 2: Comparison of NMR Spectroscopy for Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The retention time (RT) from the GC provides a characteristic fingerprint for a compound, while the mass spectrum reveals its molecular weight and fragmentation pattern.

TechniqueExpected Result for Pure this compoundPotential Impurity Indicators
GC-MS A single major peak at a specific retention time with a mass spectrum showing the molecular ion peak (m/z) corresponding to C₄H₄BrN and a characteristic fragmentation pattern.Multiple peaks at different retention times. Mass spectra of these additional peaks can help identify the impurities.

Table 3: Comparison of GC-MS for Purity Analysis.

Experimental Protocols

Elemental Analysis (CHNS)

A detailed protocol for elemental analysis using a modern CHNS analyzer is as follows:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Grind solid samples to a fine powder.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.

    • Fold the tin capsule to enclose the sample securely and eliminate any air pockets.

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard of known elemental composition (e.g., acetanilide).

  • Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in the presence of a pulse of pure oxygen.

    • Combustion converts the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂). Halogens are absorbed in a specific trap.

    • The combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases are then separated by a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity confirmation of synthesized this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_evaluation Evaluation Synthesis Synthesis of This compound EA Elemental Analysis (CHNS/Br) Synthesis->EA Initial Purity Check NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Structural Confirmation GCMS GC-MS Synthesis->GCMS Separation of Components Purity_Confirmed Purity Confirmed EA->Purity_Confirmed Results within ±0.4% Further_Purification Further Purification Required EA->Further_Purification Deviation > 0.4% NMR->Purity_Confirmed Clean Spectra NMR->Further_Purification Impurity Peaks GCMS->Purity_Confirmed Single Major Peak GCMS->Further_Purification Multiple Peaks

Caption: Workflow for purity confirmation of this compound.

Conclusion

Elemental analysis serves as a robust and direct method for assessing the bulk purity of synthesized this compound. Its quantitative nature provides a clear pass/fail criterion based on the elemental composition. However, for a comprehensive understanding of a sample's purity profile, it is highly recommended to employ orthogonal analytical techniques such as NMR spectroscopy and GC-MS. The combination of these methods allows for the confident identification of the target compound and the detection and characterization of any potential impurities, ensuring the integrity of research and development activities.

A Comparative Guide to the Chromatographic Separation of Brominated Pyrrole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation and purification of brominated pyrrole isomers are critical for the advancement of drug discovery and materials science. These compounds, found in various marine natural products and synthesized for a range of applications, often exist as complex mixtures of positional isomers. The ability to isolate specific isomers is paramount for structure elucidation, activity screening, and the development of novel therapeutics. This guide provides an objective comparison of chromatographic techniques for the separation of brominated pyrrole isomers, supported by available experimental data and detailed methodologies.

Comparison of Chromatographic Techniques

The choice of chromatographic method for separating brominated pyrrole isomers is highly dependent on the specific isomers of interest, their polarity, and the analytical scale required. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Chromatographic TechniqueStationary PhaseMobile Phase/Carrier GasDetectionBest Suited ForKey Performance Aspects
Gas Chromatography (GC) Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary columnsInert gas (e.g., Helium, Nitrogen)Mass Spectrometry (MS), Flame Ionization Detection (FID)Volatile and thermally stable brominated pyrroles; Separation of positional isomers.Excellent resolution for many isomers; High sensitivity with MS detection.
High-Performance Liquid Chromatography (HPLC) - Reversed-Phase C18, C8, PhenylAcetonitrile/Water or Methanol/Water gradients, often with acid modifiers (e.g., formic acid, TFA)UV-Vis, Mass Spectrometry (MS)A wide range of brominated pyrroles, including less volatile and more polar derivatives.Versatile and widely applicable; Good for preparative scale separations.
High-Performance Liquid Chromatography (HPLC) - Normal-Phase Silica, AluminaNon-polar solvents (e.g., Hexane, Ethyl Acetate)UV-VisSeparation of isomers with different polarities.Can provide different selectivity compared to reversed-phase.
Ultra-High-Performance Liquid Chromatography (UPLC) Sub-2 µm particle columns (e.g., C18)Similar to HPLC, optimized for high pressureUV-Vis, Mass Spectrometry (MS)High-throughput analysis and high-resolution separation of complex mixtures.Faster analysis times and improved resolution over traditional HPLC.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation techniques. Below are representative protocols for GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dibromopyrrole Isomers

This protocol is a general guideline for the separation of positional isomers of dibromopyrrole.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

High-Performance Liquid Chromatography (HPLC) Protocol for Tribromopyrrole Isomers

This protocol is a general method for the separation of tribromopyrrole isomers using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV-Vis detector or a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 50% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or MS with electrospray ionization (ESI).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the chromatographic separation and analysis of brominated pyrrole isomers.

Chromatographic Separation Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Dissolve in appropriate solvent Filtration Filtration Extraction->Filtration Remove particulates GC GC Filtration->GC Volatile Isomers HPLC HPLC Filtration->HPLC Less Volatile/Polar Isomers Detection Detection GC->Detection HPLC->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Chromatogram

General workflow for isomer separation.

Concluding Remarks

The successful separation of brominated pyrrole isomers is an achievable but often challenging task that requires careful method selection and optimization. For volatile and thermally stable isomers, GC-MS offers excellent resolving power. For a broader range of compounds, including those with higher polarity and for preparative scale work, HPLC remains the technique of choice. The development of UPLC has further enhanced the speed and resolution of liquid chromatographic separations.

The protocols and comparative data presented in this guide serve as a starting point for researchers in the field. It is important to note that the optimal conditions for a specific separation will depend on the exact nature of the isomers and the analytical goals. Therefore, methodical optimization of parameters such as the stationary phase, mobile phase composition, and temperature program is highly recommended to achieve the desired separation.

Safety Operating Guide

Prudent Disposal of 2-bromo-1H-pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-bromo-1H-pyrrole could not be located. The following disposal procedures are based on general guidelines for halogenated heterocyclic organic compounds and are intended to provide essential safety and logistical information. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it is likely to be classified as hazardous waste and requires careful handling and disposal.

Immediate Safety and Handling

Before beginning any procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1][2]

Quantitative Data Summary

The following table outlines typical data points found in a Safety Data Sheet. This information is crucial for a full risk assessment and must be obtained from a verified source for this compound.

Data PointValueSource
LD50 (Oral) Data not availableTo be obtained from a specific SDS
Permissible Exposure Limit (PEL) Data not availableTo be obtained from a specific SDS or EHS
Flash Point Data not availableTo be obtained from a specific SDS
Boiling Point Data not availableTo be obtained from a specific SDS
Waste Hazard Class Likely hazardous (halogenated organic)Confirm with institutional EHS guidelines

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific, labeled, and sealed container for halogenated organic waste.

  • Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.

  • The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area away from ignition sources.[2][4]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the absorbed material using non-sparking tools and place it in the designated halogenated waste container.[2][3]

  • For major spills, evacuate the area and contact your institution's EHS department immediately.

3. Container Management and Labeling:

  • Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

  • Keep the container securely sealed when not in use.[4]

  • Do not overfill the waste container. It is generally recommended not to fill beyond 80% capacity.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department.

  • All waste must be handled in accordance with local, state, and federal regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal A Consult SDS and Institutional EHS Protocols B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate this compound Waste C->D E Collect in a Labeled, Sealed Halogenated Waste Container D->E K Store Waste Container Securely E->K F Minor Spill Occurs G Absorb with Inert Material F->G H Collect and Add to Waste Container G->H H->E I Major Spill Occurs J Evacuate and Contact EHS I->J L Arrange for Pickup by EHS K->L M Dispose via Approved Hazardous Waste Facility L->M

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-bromo-1H-pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-bromo-1H-pyrrole, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe laboratory operations.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Preparation and Weighing (in a fume hood) - Chemical-resistant gloves (double-gloving recommended, e.g., nitrile) - Flame-resistant lab coat - Chemical splash goggles - Face shield (when handling larger quantities or if there is a splash risk)
Conducting Reactions (in a fume hood) - Chemical-resistant gloves - Flame-resistant lab coat - Chemical splash goggles
Work-up and Purification - Chemical-resistant gloves - Flame-resistant lab coat - Chemical splash goggles - Face shield (if splash hazard is present)
Waste Disposal - Chemical-resistant gloves - Flame-resistant lab coat - Chemical splash goggles

Hazard Summary

This compound is a hazardous substance and should be handled with care. The primary hazards include:

  • Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation : Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Issues : May cause respiratory irritation.[2][3][4]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks associated with this compound. The following workflow outlines the key steps for its safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Ventilated Fume Hood prep_ppe->prep_fume_hood prep_weigh Carefully Weigh the Compound prep_fume_hood->prep_weigh handle_reaction Conduct Reaction prep_weigh->handle_reaction Transfer to Reaction Vessel handle_workup Perform Work-up and Purification handle_reaction->handle_workup cleanup_decontaminate Decontaminate Glassware and Surfaces handle_workup->cleanup_decontaminate After Experiment Completion cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste According to Protocol cleanup_segregate->cleanup_dispose

Safe Handling Workflow for this compound

Experimental Protocols

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] Seek immediate medical attention.

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation occurs, get medical advice/attention.[2][4]

  • Inhalation : Move the person to fresh air.[2][3][4] If not breathing, give artificial respiration.[2][4] Call a poison center or doctor if you feel unwell.[2][3][4]

  • Ingestion : Do NOT induce vomiting.[5] Rinse mouth with water.[3][6] Call a physician or poison control center immediately.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Solid Waste : Collect any solid this compound waste and contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware : Decontaminate glassware by rinsing with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

Disposal Procedure:

All waste containing this compound must be disposed of through an approved waste disposal plant.[2][3][4] This may involve licensed chemical destruction or controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7] Always follow your institution's and local regulations for chemical waste disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-bromo-1H-pyrrole

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